Product packaging for 2-Phenylchalcone(Cat. No.:)

2-Phenylchalcone

Cat. No.: B8306003
M. Wt: 284.3 g/mol
InChI Key: QNCVIMGJHDEDAS-UHFFFAOYSA-N
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Description

Overview of Chalcones as a Privileged Molecular Scaffold in Chemical Biology Research

Chalcones, belonging to the flavonoid family, are recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from their relatively simple chemical structure, which is amenable to a wide range of chemical modifications, and their ability to interact with a variety of biological targets. nih.govmdpi.com The core structure of chalcones consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is believed to be crucial for their biological activity. nih.gov

These compounds are abundant in nature, found in many edible plants, and are precursors in the biosynthesis of flavonoids and isoflavonoids. nih.govnih.gov Their natural origin and diverse biological activities have spurred extensive research into their potential as therapeutic agents. Chalcones have been reported to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and antidiabetic properties. nih.govmdpi.com The versatility of the chalcone (B49325) framework allows for the synthesis of a vast library of derivatives, enabling researchers to explore structure-activity relationships and optimize their biological effects. nih.gov

Significance of 2-Phenylchalcone as a Specific Research Compound

While much of the research has focused on substituted chalcones, the parent compound, this compound, holds significance as a fundamental building block. It represents the archetypal structure from which a vast number of derivatives are designed and synthesized. The study of this compound and its simple derivatives provides essential insights into the fundamental structure-activity relationships that govern the biological effects of this class of compounds.

The synthesis of various this compound derivatives, through modifications of the phenyl rings, has been a key strategy in the development of novel compounds with enhanced or specific biological activities. nih.gov For instance, the introduction of hydroxyl or methoxy (B1213986) groups onto the phenyl rings has been shown to influence the anticancer and antioxidant properties of the resulting chalcones. mdpi.comnih.gov Therefore, this compound serves as a crucial reference point and starting material for medicinal chemists aiming to develop new therapeutic agents.

Historical Context and Evolution of Academic Research on Chalcones and Phenylchalcones

The scientific journey of chalcones dates back to the late 19th century, with the pioneering work of chemists like R. L. Claisen and J. G. Schmidt, who developed the base-catalyzed condensation reaction for their synthesis. nih.gov Initially, research focused on their synthesis and chemical properties. However, as the 20th century progressed, the discovery of their natural occurrence and diverse biological activities led to a surge in research interest.

Early studies primarily investigated the antimicrobial and anti-inflammatory properties of naturally derived chalcones. Over the past few decades, research has expanded dramatically to explore their potential in treating a wide range of diseases, including cancer, diabetes, and parasitic infections. nih.gov This evolution has been driven by advancements in synthetic methodologies, allowing for the creation of large libraries of chalcone derivatives, and the development of sophisticated biological screening techniques. nih.gov The focus has shifted from simply identifying active compounds to understanding their mechanisms of action at the molecular level, further solidifying the importance of the chalcone scaffold in modern drug discovery. nih.gov

Detailed Research Findings

The biological activities of chalcone derivatives are vast and well-documented. The following table summarizes some of the key findings from preclinical studies on various chalcone derivatives, highlighting the diverse therapeutic potential of this class of compounds.

Biological ActivityKey FindingsExample Chalcone Derivative(s)References
Anti-inflammatoryInhibition of carrageenan-induced rat hind paw edema.1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives nih.gov
AnticancerAntiproliferative activity against various cancer cell lines, including leukemia, breast, and colon cancer. Some derivatives induce apoptosis and cell cycle arrest.2′-hydroxy-2,5-dimethoxychalcone, (E)-3-(4-(Bis(2-chloroethyl)amino)phenyl)-1-(3-methoxyphenyl)prop-2-en-1-one mdpi.comnih.gov
AntidiabeticExhibited hypoglycemic effects in animal models of diabetes, with some derivatives showing activity comparable to existing drugs like metformin.2′,4′-dihydroxy-4-methoxydihydrochalcone, 2-hydroxychalcone nih.gov
AntioxidantDemonstrated significant DPPH radical scavenging ability and inhibition of lipid peroxidation. The presence of hydroxyl and bromo substituents was found to enhance activity.2′-hydroxy-chalcones with hydroxyl and bromo substituents mdpi.com
Anti-oomyceteInhibited the growth of the plant pathogen Phytophthora infestans, with some derivatives showing efficacy similar to the commercial fungicide metalaxyl.2′-hydroxy-chalcones with allyl moieties researchgate.netmdpi.com

Synthesis of Chalcones

The most common and classical method for synthesizing chalcones is the Claisen-Schmidt condensation . sphinxsai.com This reaction involves the base- or acid-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. In the context of this compound, this would involve the reaction of acetophenone with benzaldehyde.

Other synthetic methods that have been developed include:

Suzuki reaction nih.gov

Wittig reaction nih.gov

Photo-Fries rearrangement of phenyl cinnamates nih.gov

These alternative methods offer different pathways to the chalcone scaffold and can be particularly useful for synthesizing more complex or substituted derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O B8306003 2-Phenylchalcone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

1-phenyl-3-(2-phenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H16O/c22-21(19-12-5-2-6-13-19)16-15-18-11-7-8-14-20(18)17-9-3-1-4-10-17/h1-16H

InChI Key

QNCVIMGJHDEDAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C=CC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 Phenylchalcone and Its Derivatives

Classical Condensation Reaction Protocols for Chalcone (B49325) Core Formation

The most traditional and widely utilized methods for synthesizing chalcones involve the condensation of an appropriate aromatic ketone and an aromatic aldehyde. wisdomlib.orgresearchgate.netnih.gov These reactions are fundamental in carbon-carbon bond formation.

The Claisen-Schmidt condensation is the most prominent method for chalcone synthesis. wisdomlib.orgtaylorandfrancis.com It is a mixed aldol (B89426) condensation that reacts an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens, which prevents self-condensation of the aldehyde. rsc.orgwikipedia.org This reaction can be effectively catalyzed by either bases or acids. mdpi.comrsc.org

Base-Catalyzed Approach: The base-catalyzed pathway is the most common, typically employing aqueous alkali hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). taylorandfrancis.compropulsiontechjournal.com The mechanism begins with the deprotonation of the α-carbon of the ketone (e.g., acetophenone) by the base to form a reactive enolate ion. wikipedia.orgwpmucdn.com This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde). The resulting β-hydroxy ketone, or aldol adduct, readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. wikipedia.orgsigmaaldrich.com Various bases have been successfully employed, as detailed in the table below.

Acid-Catalyzed Approach: In the acid-catalyzed variant, the acid (e.g., HCl, BF₃-Et₂O) protonates the carbonyl oxygen of the ketone, which then tautomerizes to its enol form. researchgate.netresearchgate.net The enol then acts as the nucleophile, attacking the aldehyde carbonyl, which is also activated by protonation. Subsequent dehydration of the aldol adduct produces the final chalcone. mdpi.com While less common than the base-catalyzed method, acid catalysis is effective for specific substrates and conditions. researchgate.net

Table 1: Catalysts and Conditions in Claisen-Schmidt Condensation for Chalcone Synthesis

Catalyst TypeSpecific CatalystTypical ConditionsReference
BaseNaOH, KOHAqueous ethanol, room temperature to 50°C, reaction times of several hours. taylorandfrancis.compropulsiontechjournal.com
Ba(OH)₂Used for synthesizing polyhydroxy chalcones to overcome issues like poor yield. researchgate.net
Solid NaOHSolvent-free grinding in a mortar and pestle, short reaction times (minutes). uitm.edu.my
AcidHCl, AlCl₃Traditional acid catalysts used in various solvents. rsc.org
BF₃-Et₂OUsed for condensation of O-acylated or N-acylated acetophenones with aldehydes. researchgate.net
Mg(HSO₄)₂Used under solvent-free conditions as a greener alternative. rsc.org

The Claisen-Schmidt reaction is itself a specific and highly useful variant of the aldol condensation. wpmucdn.comsigmaaldrich.com In the context of 2-phenylchalcone synthesis, this "crossed" or "mixed" aldol condensation is employed, reacting two different carbonyl compounds. wikipedia.org The strategic choice of a non-enolizable aldehyde (one without α-hydrogens, such as benzaldehyde) is crucial. This directs the reaction, ensuring the ketone exclusively forms the enolate nucleophile, thus preventing a complex mixture of self-condensation products and leading specifically to the desired chalcone structure. rsc.orgwikipedia.org Therefore, the principles and mechanisms described under the Claisen-Schmidt condensation are directly applicable here as the primary aldol condensation variant for synthesizing the chalcone core.

Modern and Advanced Synthetic Strategies

To overcome the limitations of classical methods, such as long reaction times or the use of harsh reagents, modern synthetic strategies have been developed. taylorandfrancis.com These include transition-metal catalysis and green chemistry approaches that offer improved efficiency, selectivity, and environmental compatibility.

Palladium-catalyzed reactions have emerged as powerful tools for forming the C-C bonds within the chalcone structure under mild conditions. mdpi.comresearchgate.net

Carbonylative Heck Reaction: This reaction provides an alternative route to the enone system of chalcones. researchgate.net It typically involves a three-component coupling of an aryl halide (e.g., aryl iodide), an alkene (e.g., styrene (B11656) derivative), and carbon monoxide, catalyzed by a palladium complex. nih.govacs.org This method effectively constructs the chalcone framework by carbonylating the aryl halide followed by coupling with the alkene. capes.gov.brekb.eg To enhance safety, systems have been developed that generate the hazardous carbon monoxide gas ex situ from a stable precursor. nih.govacs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling for C-C bond formation. researchgate.netnih.gov For chalcone synthesis, it can be applied in two primary ways:

The coupling of a cinnamoyl chloride with an arylboronic acid. mdpi.comresearchgate.net

The coupling of a benzoyl chloride with a vinylboronic acid. researchgate.net

This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups on both coupling partners. mdpi.comnih.gov

Table 2: Modern Palladium-Catalyzed Reactions for Chalcone Synthesis

ReactionReactantsCatalyst SystemKey FeatureReference
Carbonylative HeckAryl iodide, Styrene derivative, Carbon Monoxide (CO)Palladium catalyst (e.g., Pd(OAc)₂)Forms the enone system directly in a three-component reaction. nih.govcapes.gov.brekb.eg
Suzuki-MiyauraCinnamoyl chloride + Arylboronic acidPd(PPh₃)₄, Cs₂CO₃Couples a pre-formed enone acid chloride with an aryl group. mdpi.comresearchgate.net
Benzoyl chloride + Phenylvinylboronic acidPd(PPh₃)₄, Cs₂CO₃Couples an acid chloride with a vinylboronic acid. researchgate.net

One-pot syntheses are highly efficient as they combine multiple reaction steps in a single reactor without isolating intermediate compounds, saving time, solvents, and resources. nih.govnih.gov In the context of chalcone chemistry, a one-pot procedure can involve the initial Claisen-Schmidt condensation to form the chalcone in situ, followed by the addition of another reagent to transform the chalcone into a more complex derivative, such as a pyrazoline or pyrimidine (B1678525). nih.govekb.egfip.org For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized in a one-pot reaction, which were then used to create new chalcone derivatives. rsc.org This approach is a key principle of green chemistry, streamlining synthetic pathways and reducing waste. nih.gov

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org

Microwave Irradiation: The use of microwave energy as a non-conventional heating source can dramatically accelerate organic reactions. scholarsresearchlibrary.comresearchgate.net For chalcone synthesis via Claisen-Schmidt condensation, microwave irradiation has been shown to reduce reaction times from hours to mere minutes, often leading to higher product yields and purity. ekb.egencyclopedia.pubrasayanjournal.co.in These reactions can be performed using catalysts like anhydrous K₂CO₃, sometimes under solvent-free conditions for an even greener process. rjpn.orgrasayanjournal.co.in

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, is another effective green technique. scielo.org.za Ultrasonic irradiation enhances reaction rates by creating, growing, and imploding microbubbles in the liquid, a phenomenon known as acoustic cavitation. mdpi.com This method has been successfully applied to the Claisen-Schmidt condensation for chalcone synthesis, affording excellent yields in very short reaction times at ambient temperature. scielo.org.zanih.govekb.eg

Solvent-Free Conditions: Eliminating volatile organic solvents is a primary goal of green chemistry. nih.gov Solvent-free, or solid-state, synthesis of chalcones can be achieved by simply grinding the reactant ketone and aldehyde with a solid base catalyst, such as NaOH or KOH, in a mortar and pestle. rsc.orguitm.edu.myresearchgate.net This technique is remarkably simple, fast, and efficient, often providing high yields of pure product with minimal waste. uitm.edu.myresearchgate.net

Heterogeneous Solid Acid Catalyst-Mediated Reactions

The Claisen-Schmidt condensation, a cornerstone of chalcone synthesis involving the reaction of an aldehyde with a ketone, has traditionally relied on homogeneous acid or base catalysts like sodium hydroxide or dry HCl. rsc.org However, these methods often present challenges such as corrosion, difficult catalyst recovery, and the generation of chemical waste. google.comdicp.ac.cn The adoption of heterogeneous solid acid catalysts offers a green and efficient alternative, addressing many of these drawbacks by providing easily separable and reusable catalytic systems. afjbs.com These solid catalysts, such as zeolites, functionalized silica (B1680970), and sulfated metal oxides, facilitate the condensation reaction, often under milder conditions and with improved product purity. rsc.orgafjbs.comresearchgate.net

Several types of solid acid catalysts have proven effective for chalcone synthesis:

Zeolites: These microporous aluminosilicates, such as ZSM-5 and H-ferrierite, can be used in their protonated form (e.g., H-ZSM-5) to catalyze the reaction. ump.edu.mycu.edu.eg Their well-defined pore structures can influence selectivity, and their acidic sites effectively promote the condensation of acetophenones and benzaldehydes. In one study, Na-ZSM-5 derived from rice husk ash provided a chalcone yield of up to 91.95% after 6 hours at 150 °C. ump.edu.my

Functionalized Mesoporous Silica: Materials like MCM-41 and SBA-15, which possess large surface areas, can be functionalized with acidic groups to create potent catalysts. rsc.orgdicp.ac.cn For instance, protonated aluminate mesoporous silica nanoparticles (HAlMSN) have been used as a solid acid catalyst for the Claisen-Schmidt condensation under solvent-free conditions, yielding excellent results in a short time without side products. rsc.org

Magnetic Nanoparticle Catalysts: To further simplify recovery, catalysts can be synthesized on a magnetic core. A magnetic nano Fe₃O₄ core with a ZIF-8 (zeolitic imidazolate framework) shell has been developed for chalcone synthesis, achieving high yields of 85-95% and allowing for easy magnetic separation and reuse. google.com

The use of these heterogeneous catalysts not only aligns with the principles of green chemistry by minimizing waste and allowing for catalyst recycling but also often simplifies the product purification process. rsc.org

CatalystReactantsReaction ConditionsYield (%)Reference
Na-ZSM-5 (30)Acetophenone (B1666503), Benzaldehyde150 °C, 6 hours91.95 ump.edu.my
H-ZSM-5 (60)Acetophenone, Benzaldehyde150 °C, 6 hours82.86 ump.edu.my
Protonated Aluminate Mesoporous Silica (HAlMSN)Acetophenone, BenzaldehydeSolvent-free, 40 °C, 10 min98 rsc.org
Magnetic Fe₃O₄@ZIF-8Not specifiedNot specified85-95 google.com

Aerobic Oxidative Cross-Coupling and Cross-Dehydrogenative Coupling

Modern organic synthesis increasingly focuses on atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product. Cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy that aligns with this principle by forming carbon-carbon or carbon-heteroatom bonds through the direct coupling of two C-H bonds, often with the assistance of an oxidant. dicp.ac.cnfrontiersin.org This approach avoids the need for pre-functionalized substrates, reducing synthetic steps and waste. frontiersin.org When molecular oxygen (O₂) is used as the terminal oxidant, the process becomes even more environmentally benign, typically producing only water as a byproduct. afjbs.com

While aerobic oxidative cross-coupling has been extensively used for synthesizing molecules like biaryls and internal alkynes, its application has been extended to the formation of the enone linkage in chalcones. researchgate.netjapsonline.com A notable metal-free method involves a tandem cross-dehydrogenative coupling/elimination reaction between ketones and benzylamines. This reaction, enabled by an inexpensive ammonium (B1175870) persulfate salt, proceeds with high stereoselectivity and demonstrates good functional group compatibility to yield various chalcone derivatives. ump.edu.my This process represents a practical and greener alternative to traditional condensation methods for constructing the chalcone scaffold.

The general mechanism of CDC involves the generation of reactive intermediates from two different C-H bonds, which then couple to form the new bond. frontiersin.org In the context of chalcone synthesis from ketones and benzylamines, the reaction proceeds through a tandem sequence where the C-C bond is first formed via CDC, followed by an elimination step to generate the characteristic α,β-unsaturated double bond of the chalcone core. ump.edu.my

Enantioselective Synthesis Approaches for Substituted Chalcones

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While chalcones themselves are typically achiral, they serve as crucial starting materials for the synthesis of a wide variety of chiral compounds. Enantioselective synthesis aims to produce a specific enantiomer of a chiral product, which often requires the use of chiral catalysts or reagents. Several advanced enantioselective strategies utilizing substituted chalcones as substrates have been developed.

Enantioselective Friedel–Crafts Alkylation: A highly enantioselective Friedel–Crafts alkylation of pyrrole (B145914) with various chalcone derivatives has been achieved using a chiral dinuclear zinc catalyst. conicet.gov.ar This reaction produces β-pyrrole-substituted dihydrochalcones in excellent yields (up to 99%) and with outstanding enantioselectivity (up to 99% enantiomeric excess, ee). The reaction proceeds under mild conditions, demonstrating a powerful method for creating complex chiral molecules from simple, non-chelating chalcones. conicet.gov.ar

Asymmetric Transfer Hydrogenation (ATH): Ruthenium(II) complexes have been used to catalyze the asymmetric transfer hydrogenation of chalcones, selectively reducing the C=C double bond. google.com This method can be fine-tuned to achieve a one-pot reduction of both the C=C and C=O bonds, yielding chiral 1,3-diarylpropan-1-ols. These products are key intermediates for the synthesis of flavans, another important class of bioactive compounds. The reaction is performed in water using sodium formate (B1220265) as the hydrogen source, with enantiomeric ratios up to 96:4 being reported. google.com

Organocatalyzed Cascade Reactions: Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. A primary-secondary diamine organocatalyst has been shown to effectively catalyze a cascade Michael–aldol–dehydration reaction between chalcones and simple ketones like acetone. Current time information in Auckland, NZ.epa.gov This process assembles synthetically useful chiral cyclohex-2-enones in good yields and with high enantioselectivities (e.g., 89% ee). The catalyst simultaneously activates the chalcone and the ketone, guiding the reaction through a stereocontrolled pathway. Current time information in Auckland, NZ.epa.gov

MethodChalcone SubstrateCatalyst/ReagentProduct TypeYield / EnantioselectivityReference
Friedel–Crafts AlkylationChalcone derivativesChiral (Zn₂EtL)n complexβ-pyrrole-substituted dihydrochalconesUp to 99% yield, up to 99% ee conicet.gov.ar
Asymmetric Transfer HydrogenationChalcone derivatives(R,R)-Ru-Cat / HCO₂NaChiral 1,3-diarylpropan-1-ols78–89% yield, up to 96:4 er google.com
Cascade Michael–Aldol–DehydrationChalconePrimary-secondary diamine organocatalystChiral 3,5-diarylcyclohex-2-enones80% yield, 89% ee Current time information in Auckland, NZ.

Chemical Reactivity and Transformation Studies of 2 Phenylchalcone Analogues

Cyclization Reactions Leading to Heterocyclic Compounds

The electrophilic nature of the β-carbon and the nucleophilic character of the carbonyl oxygen in the chalcone (B49325) backbone are pivotal to its cyclization capabilities. These reactions, often facilitated by various reagents and conditions, give rise to a plethora of heterocyclic systems.

Synthesis of Flavonoids and Isoflavonoids from Chalcones

Chalcones are well-established precursors in the biosynthesis and chemical synthesis of flavonoids and isoflavonoids, two major classes of plant secondary metabolites with significant biological activities. encyclopedia.pubmdpi.comfrontiersin.orgsciencepublishinggroup.com The biosynthesis of these compounds is initiated by the enzyme chalcone synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. encyclopedia.pubmdpi.comfrontiersin.org

In the synthesis of flavonoids, the key step is the intramolecular cyclization of a 2'-hydroxychalcone (B22705). This reaction is catalyzed by chalcone isomerase (CHI), which facilitates the formation of the C-ring, leading to the corresponding flavanone (B1672756). encyclopedia.pubmdpi.comnih.gov For instance, 2',4,4',6'-tetrahydroxychalcone is converted to naringenin (B18129) by CHI. encyclopedia.pubmdpi.com This flavanone then serves as a precursor for other flavonoids like flavones, flavonols, and anthocyanidins through the action of various enzymes such as flavone (B191248) synthase (FNS), flavonoid-3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR). encyclopedia.pubmdpi.comfrontiersin.org

The biosynthesis of isoflavonoids, predominantly found in legumes, also proceeds through a chalcone intermediate. encyclopedia.pubmdpi.com In some species, naringenin is converted to isoflavonoids like genistein. encyclopedia.pubmdpi.com However, a more common route involves the enzyme isoflavone (B191592) synthase (IFS), which catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone intermediate, a reaction that is a hallmark of isoflavonoid (B1168493) biosynthesis. nih.gov Some isoflavonoids are synthesized via liquiritigenin, which is formed through the combined action of CHS and chalcone reductase (CHR). mdpi.com

The following table summarizes the key enzymes and their roles in the biosynthesis of flavonoids and isoflavonoids from chalcones:

EnzymeAbbreviationFunctionResulting Compound Class
Chalcone SynthaseCHSCatalyzes the initial condensation to form the chalcone backbone.Chalcones
Chalcone IsomeraseCHICatalyzes the cyclization of 2'-hydroxychalcones to form flavanones.Flavanones
Flavone SynthaseFNSIntroduces a double bond in the C-ring of flavanones to form flavones.Flavones
Flavonoid-3-HydroxylaseF3HHydroxylates flavanones at the 3-position to form dihydroflavonols.Dihydroflavonols
Dihydroflavonol 4-ReductaseDFRReduces dihydroflavonols to leucoanthocyanidins.Leucoanthocyanidins
Isoflavone SynthaseIFSCatalyzes the aryl migration to form the isoflavonoid skeleton.Isoflavonoids
Chalcone ReductaseCHRWorks with CHS to produce specific chalcone precursors for isoflavonoids.Isoflavonoids

Formation of Pyrazolines and Pyrazoles

The reaction of chalcones with hydrazine (B178648) derivatives is a classical and widely employed method for the synthesis of pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. rdd.edu.iqrevistabionatura.org This reaction typically proceeds through a condensation reaction followed by an intramolecular cyclization. rdd.edu.iqnih.gov

The general synthesis involves the reaction of a chalcone with hydrazine hydrate (B1144303), often in the presence of a catalyst such as acetic acid or a base like potassium hydroxide (B78521). rdd.edu.iqrevistabionatura.orgresearchgate.net The initial step is the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular Michael addition of the second nitrogen atom to the β-carbon of the α,β-unsaturated system leads to the formation of the pyrazoline ring. nih.gov

For example, the reaction of chalcone derivatives with hydrazine hydrate in the presence of formic acid yields 1-formyl-2-pyrazolines. researchgate.net Similarly, reacting chalcones with phenylhydrazine (B124118) can lead to the formation of N-phenyl-substituted pyrazolines. nih.gov The choice of solvent and catalyst can influence the reaction outcome and yield. researchgate.net Microwave-assisted synthesis has also been reported as an efficient method for the preparation of pyrazolines from chalcones, often resulting in higher yields and shorter reaction times compared to conventional heating. researchgate.net

Pyrazoles, the aromatic counterparts of pyrazolines, can be synthesized from chalcones through a subsequent dehydrogenation or oxidation step of the initially formed pyrazoline. rdd.edu.iq Alternatively, some synthetic methods can directly yield pyrazoles from chalcones. rdd.edu.iq

The following table provides examples of reagents used in the synthesis of pyrazolines and pyrazoles from chalcones:

ReagentResulting HeterocycleReference
Hydrazine Hydrate in Formic Acid1-Formyl-2-pyrazolines researchgate.net
Hydrazine Hydrate in Acetic Acid/Methanol2-Pyrazolines revistabionatura.org
PhenylhydrazineN-Phenylpyrazolines nih.gov
Hydrazine Hydrate (Microwave)2-Pyrazolines researchgate.net
Diazomethane3-Acetyl-4-phenyl-2-pyrazoline rdd.edu.iq

Derivatization to Oxazoles, Pyrimidines, and Thiophenes

The versatile chalcone scaffold can be transformed into a variety of other important heterocyclic systems, including oxazoles, pyrimidines, and thiophenes, through reactions with appropriate reagents.

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from chalcones by reacting them with urea (B33335) or its analogues. pnrjournal.com This reaction typically involves a Claisen-Schmidt condensation to first form the chalcone, which is then cyclized with urea in the presence of a base like sodium hydroxide. pnrjournal.com For instance, thiophene-bearing pyrimidines have been synthesized by reacting chalcones derived from thiophene-2-carbaldehyde (B41791) with urea. pnrjournal.com

Thiophenes: While the provided information focuses on synthesizing thiophene-bearing pyrimidines from chalcones rather than the direct synthesis of the thiophene (B33073) ring itself from a chalcone precursor, it highlights the use of thiophene-containing building blocks in chalcone synthesis.

Oxazoles: The synthesis of oxazoles from chalcones is less commonly detailed in the provided search results. However, the general reactivity of the α,β-unsaturated ketone system suggests that reactions with appropriate reagents containing a hydroxylamine (B1172632) functionality or its equivalent could potentially lead to oxazole (B20620) derivatives, although specific examples for 2-phenylchalcone are not provided.

The following table summarizes the synthesis of these heterocycles from chalcones:

Target HeterocycleReagentsKey Reaction Type
PyrimidinesUrea, Substituted Chalcones, NaOHCyclocondensation
Thiophene-bearing PyrimidinesThiophene-2-carbaldehyde, Substituted Acetophenones, Urea, NaOHClaisen-Schmidt Condensation followed by Cyclocondensation

Synthesis of Iminochalcone and Triazole Derivatives

The chemical versatility of the chalcone framework extends to the synthesis of iminochalcones and triazole derivatives, which are of interest in medicinal chemistry.

Iminochalcones: Iminochalcones, also known as chalcone imines or azachalcones, are synthesized by the condensation reaction of chalcones with primary amines. scispace.com For example, substituted 2,4-dihydroxy-N-hydroxyphenyl chalcone imines have been prepared by reacting 2,4-dihydroxychalcones with p-hydroxyaniline in the presence of an acid catalyst like concentrated sulfuric acid. scispace.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the chalcone, followed by dehydration to form the imine functionality (C=N). scispace.com

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through multi-step reaction sequences starting from various precursors, and in some cases, can involve chalcone-like intermediates or utilize the reactivity principles seen in chalcone chemistry. While a direct one-step conversion from a simple chalcone to a triazole is not explicitly detailed, the synthesis of fused 1,2,4-triazoles can start from heterocyclic hydrazones. raco.cat More direct methods for synthesizing the 1,2,4-triazole ring often involve the reaction of hydrazines with reagents like formamide, or through copper-catalyzed oxidative coupling reactions. organic-chemistry.org Visible light-induced [3+2] cyclization reactions have also been developed for the synthesis of 1,2,4-triazolines, which can then be converted to 1,2,4-triazoles. rsc.org Another approach involves the cyclization of N-thiourea derivatives. chemmethod.comchemmethod.com

The following table outlines the general approaches to synthesizing iminochalcones and triazoles:

DerivativeGeneral Synthetic ApproachKey Reagents/Conditions
IminochalconesCondensation of chalcones with primary aminesPrimary amines (e.g., p-hydroxyaniline), Acid catalyst (e.g., H₂SO₄)
1,2,4-TriazolesCyclization of N-thiourea derivativesN-thiourea derivative, 2-hydroxy-1,2-diphenylethan-1-one, DMF
1,2,4-TriazolesReaction of hydrazines with formamideHydrazines, Formamide, Microwave irradiation
1,2,4-Triazoles (from triazolines)Visible light-induced [3+2] cyclizationVisible light, Photoredox catalyst

Chromanone Formation via Preferential Cyclization

In certain instances, the cyclization of 2'-hydroxychalcone analogues can lead to the formation of chromanones. This outcome is particularly noted in the context of the Algar-Flynn-Oyamada (AFO) reaction conditions. The reaction of 2'-hydroxy-α-phenylchalcones, both with and without a 6'-methoxy substituent, in the presence of alkaline hydrogen peroxide, has been shown to preferentially cyclize at the β-carbon atom to yield chromanones. rsc.orgrsc.org This represents a β-cyclization pathway.

Furthermore, the fusion of a benzene (B151609) ring at the 5'- and 6'-positions of the chalcone can influence the directive effect of the α-phenyl group. In such cases, AFO oxidation can result in a mixture of α- and β-cyclization products, indicating a less selective cyclization process. rsc.org The formation of chromanones can also occur under different reaction conditions, such as during the cyclization of chalcones with DDQ, where slight variations in conditions can lead to a mixture of chromone (B188151) and chroman-4-one. tsijournals.com

The following table summarizes the conditions leading to chromanone formation:

Starting MaterialReagents/ConditionsProductReference
2'-Hydroxy-α-phenylchalconesAlkaline hydrogen peroxideChromanones rsc.orgrsc.org
5',6'-Benzofused 2'-hydroxy-α-phenylchalconesAlkaline hydrogen peroxideMixture of α- and β-cyclization products rsc.org
ChalconesDDQMixture of chromone and chroman-4-one tsijournals.com

Oxidation Reactions, Including the Algar-Flynn-Oyamada (AFO) Reaction

The Algar-Flynn-Oyamada (AFO) reaction is a significant oxidative cyclization method used to synthesize flavonols (3-hydroxyflavones) from 2'-hydroxychalcones. beilstein-archives.orgresearchgate.net This reaction is typically carried out using alkaline hydrogen peroxide. beilstein-archives.org The AFO reaction can also yield other products, such as dihydroflavonols (flavanonols) and aurones, depending on the substrate and reaction conditions. beilstein-archives.org The use of hydrogen peroxide makes this a relatively "green" synthetic method, as its byproduct is water. beilstein-archives.org

The mechanism of the AFO reaction has been a subject of study, with a key point of discussion being the involvement of an epoxide intermediate. beilstein-archives.orgresearchgate.net One proposed pathway involves the epoxidation of the α,β-double bond of the chalcone, followed by an intramolecular nucleophilic attack of the 2'-phenoxide, leading to cyclization and subsequent rearrangement to the flavonol. researchgate.net Another hypothesis suggests a mechanism that does not involve an epoxide intermediate, but rather a direct cyclization of the 2'-hydroxychalcone anion. beilstein-archives.org Computational studies using density functional theory (DFT) have been employed to elucidate the reaction mechanism, comparing the epoxide and non-epoxide pathways. beilstein-archives.org These studies have also investigated the influence of substituents on the reaction kinetics and thermodynamics. For example, the presence of a 6'-methoxy group was found to favor the reaction kinetics but penalize the thermodynamics of a particular step. beilstein-archives.org

The AFO reaction is a versatile tool for the synthesis of a variety of substituted flavonols. For instance, it has been used to prepare 5-substituted flavonols from the corresponding 2'-hydroxychalcones. researchgate.net The initial chalcones are typically synthesized via a Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. researchgate.net

The following table highlights key aspects of the AFO reaction:

FeatureDescription
Reaction TypeOxidative Cyclization
Starting Material2'-Hydroxychalcones
ReagentsAlkaline Hydrogen peroxide
Major ProductFlavonols (3-Hydroxyflavones)
Other Possible ProductsDihydroflavonols, Aurones
Mechanistic DebateInvolvement of an epoxide intermediate

Michael Addition Reactions and Conjugate Addition Chemistry with Nucleophiles

The core structure of chalcones, featuring a carbonyl group conjugated with a carbon-carbon double bond, makes them classic examples of Michael acceptors. masterorganicchemistry.comlumenlearning.com This reactivity allows for the conjugate addition (also known as 1,4-addition) of a wide array of nucleophiles to the β-carbon of the enone system. wikipedia.orglibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. wikipedia.orgnumberanalytics.com Subsequent protonation of this intermediate yields the final saturated product, often through keto-enol tautomerism. wikipedia.orglibretexts.org

The Michael reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. researchgate.netwikipedia.org As originally defined, it involves the addition of an enolate, but the scope has expanded to include a variety of carbon and heteroatom nucleophiles. wikipedia.org Nucleophiles that readily participate in conjugate addition with chalcone analogues include enolates (from β-ketoesters, malonates), amines, thiols, and cyanide. masterorganicchemistry.comlibretexts.orgwikipedia.org

A significant application of this reactivity is in the synthesis of various heterocyclic compounds. The initial Michael addition is often followed by an intramolecular cyclization or condensation reaction. For instance, the reaction of chalcones with binucleophilic reagents is a common strategy for building five, six, and seven-membered heterocyclic systems. alliedacademies.orgalliedacademies.org

Key research findings in this area include:

Thia-Michael Addition : Thiophene-containing chalcone analogues have been shown to react with nucleophiles like 4-chlorothiophenol (B41493) in a thia-Michael addition, yielding 3-mercaptopropan-1-one derivatives. lew.ro

Synthesis of Benzodiazepines and Benzothiazines : The reaction of 1,3-diphenyl-propenone with o-phenylene diamine results in the formation of benzodiazepine (B76468) derivatives. researchgate.net Similarly, reacting chalcones with o-amino thiophenol can produce benzothiazine derivatives. researchgate.net

Synthesis of Pyrazolines : A widely reported transformation is the cyclocondensation reaction of chalcones with hydrazine hydrate or its derivatives. nih.govorientjchem.org This reaction, which proceeds via a conjugate addition followed by cyclization and dehydration, is a primary method for synthesizing 2-pyrazoline (B94618) derivatives. researchgate.netresearchgate.netnih.gov The reaction can be carried out under various conditions, including refluxing in ethanol. nih.govorientjchem.org

Reactions with Active Methylene (B1212753) Compounds : Chalcones react with active methylene compounds like malononitrile (B47326) or thiobarbituric acid in the presence of a base. researchgate.net These reactions lead to the formation of cyclic compounds or Michael adducts, depending on the specific reactants and conditions. researchgate.net

Chalcone AnalogueNucleophileReaction ConditionsProduct TypeCitation
1,3-Diphenyl-propenoneo-Amino thiophenolIndium trichlorideBenzothiazine derivative researchgate.net
1,3-Diphenyl-propenoneo-Phenylene diamineTriethylamineBenzodiazepine derivative researchgate.net
Thiophene-containing chalcones4-Chlorothiophenol-3-Mercaptopropan-1-one derivative lew.ro
Various substituted chalconesHydrazine hydrateEthanol, refluxPyrazoline derivative nih.govorientjchem.orgnih.gov
Substituted chalconeMalononitrileNaOR/EtOH or Ammonium (B1175870) acetateCyclized pyridine (B92270) or cyanopyridine derivative researchgate.net
1,3-Diphenyl-propenoneThiobarbituric acidTriethylamineMichael adduct researchgate.net

Metal Complexation and Coordination Chemistry with Chalcone Ligands

Chalcones and their derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. ijert.org Their coordination ability is typically facilitated by the presence of the α,β-unsaturated ketone framework (a keto oxygen atom and a π-olefin bond) and can be enhanced by substituents on the aromatic rings, especially those containing heteroatoms like oxygen or nitrogen. mdpi.comresearchgate.net These heteroatoms, when favorably positioned, allow the chalcone to act as a chelating agent, forming a stable ring structure with the metal ion. mdpi.com

Chalcones most commonly act as bidentate ligands, coordinating with metal ions through two donor sites. ijert.orgijert.org In many instances, particularly with 2'-hydroxychalcone derivatives, coordination occurs through the carbonyl oxygen and the deprotonated phenolic oxygen. alliedacademies.orgalliedacademies.orgresearchgate.netnajah.edu This forms a six-membered chelate ring, which imparts significant stability to the resulting complex. Another common coordination mode involves the carbonyl oxygen and a nitrogen atom from a heterocyclic ring, such as a pyridine substituent. mdpi.com

A wide range of transition metal and lanthanide ions have been shown to form complexes with chalcone ligands, including Cu(II), Co(II), Ni(II), Mn(II), Fe(III), Zn(II), Eu(III), and Tb(III). alliedacademies.orgijert.orgijert.orgajchem-a.com The stoichiometry of these complexes is often 1:2 (metal:ligand), and the resulting geometry can be tetrahedral, square-planar, or octahedral, depending on the metal ion, its oxidation state, and the coordination environment. alliedacademies.orgalliedacademies.org For example, Co(II) and Ni(II) complexes with 2'-hydroxychalcones have been reported to adopt an octahedral geometry, often by incorporating water molecules into the coordination sphere. alliedacademies.orgalliedacademies.org

Key research findings in this area include:

Complexes with 2'-Hydroxychalcones : A significant body of research focuses on complexes of 2'-hydroxychalcones with transition metals like Co(II), Ni(II), and Cu(II). alliedacademies.orgalliedacademies.org These ligands act as mononegative bidentate agents, leading to complexes with square-planar or octahedral geometries. alliedacademies.orgalliedacademies.org

Lanthanide Complexes : Chalcones featuring a pyridine ring, such as the one derived from 2-acetylpyridine (B122185) and 2-naphthaldehyde, have been used to synthesize luminescent lanthanide complexes. mdpi.com In these cases, the chalcone coordinates as a chelating bidentate ligand through the pyridine nitrogen and the ketone oxygen, resulting in complexes like [Eu(L)(hfac)₃(H₂O)] and [Tb(L)(hfac)₃]. mdpi.com

Complexes with Dehydroacetic Acid-Derived Chalcones : Chalcones synthesized from dehydroacetic acid also act as bidentate ligands, coordinating with metals such as Cu(II), Co(II), Ni(II), Mn(II), and Fe(III). ijert.orgijert.org Coordination occurs via the acetyl carbonyl oxygen and the phenolic oxygen of the dehydroacetic acid moiety. ijert.orgnajah.edu

Spectroscopic Characterization : The formation of metal complexes is confirmed by various spectroscopic techniques. In FT-IR spectroscopy, a shift in the ν(C=O) band to lower energy upon complexation indicates the involvement of the carbonyl oxygen in coordination. ijert.org The appearance of new bands in the low-frequency region is attributed to the formation of metal-oxygen (M-O) bonds. ijert.org

Chalcone Ligand TypeMetal Ion(s)Coordination ModeReported GeometryCitation
2'-Hydroxy-5'-X-chalcone (X=H, CH₃, Cl)Co(II), Ni(II), Cu(II)Bidentate (Carbonyl O, Phenolic O)Low-spin square planar alliedacademies.orgalliedacademies.org
Substituted 2'-hydroxychalconesCo(II), Ni(II)Bidentate (Carbonyl O, Phenolic O)Octahedral (with water ligands) alliedacademies.orgalliedacademies.org
Chalcone from 2-acetylpyridineEu(III), Tb(III)Bidentate (Pyridine N, Ketone O)Octacoordinated (Tb), Nonacoordinated (Eu) mdpi.com
Chalcone from Dehydroacetic acidCu(II), Co(II), Ni(II), Mn(II), Fe(III)Bidentate (Acetyl O, Phenolic O)Octahedral (for Co(II), Ni(II)) ijert.orgijert.org
Thiazole-based chalconeCo(II), Ni(II), Cu(II), Zn(II)-- researchgate.net

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Phenylchalcone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Phenylchalcone, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum of a chalcone (B49325) derivative displays characteristic signals for its aromatic and vinylic protons. In a typical chalcone structure, the two vinylic protons (H-α and H-β) of the enone moiety appear as doublets with a coupling constant (J) of approximately 15 Hz, confirming their trans configuration. The aromatic protons from the two phenyl rings resonate in the downfield region, typically between 7.0 and 8.3 ppm, with their multiplicity and integration corresponding to the substitution pattern. For this compound, the protons on the phenyl ring at the C2 position would exhibit complex splitting patterns due to their proximity and coupling with other aromatic protons.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The most downfield signal is characteristically that of the carbonyl carbon (C=O), appearing around 190 ppm. rsc.org The carbons of the two phenyl rings and the α,β-unsaturated system typically resonate in the 120-145 ppm range. rsc.org The specific chemical shifts help to confirm the connectivity of the phenyl rings to the chalcone core.

Table 1: Representative NMR Data for a Chalcone Moiety

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Carbonyl (C=O) - ~190.5
Vinylic (α-C) ~7.12 (d, J ≈ 15 Hz) ~125.5
Vinylic (β-C) ~8.23 (d, J ≈ 15 Hz) ~144.9
Aromatic C-H ~7.3-8.0 (m) ~127-138
Aromatic C (quaternary) - ~136-142

Note: Data is representative and can vary based on solvent and specific substitution. Data sourced from related chalcone structures. rsc.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound provides clear evidence for its key structural features. The most prominent absorption band is the stretching vibration of the α,β-unsaturated ketone (C=O group), which typically appears in the range of 1650-1690 cm⁻¹. rsc.orgresearchgate.net This frequency is lower than that of a saturated ketone due to the conjugation with the double bond and aromatic rings. Other significant absorptions include the C=C stretching of the vinylic group and the aromatic rings around 1600 cm⁻¹ and 1500 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations provide information about the substitution pattern of the benzene (B151609) rings. researchgate.netlibretexts.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3110 - 3020 Weak-Medium
α,β-Unsaturated C=O Stretch 1690 - 1650 Strong
Aromatic C=C Stretch ~1600 Medium
Alkenyl C=C Stretch ~1500 Medium
C-H Out-of-Plane Bending 900 - 675 Strong

Data sourced from spectral information of representative chalcones. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chalcone scaffold constitutes an extensive chromophore system, leading to strong absorption in the UV region. The UV-Vis spectrum of chalcones typically exhibits two major absorption bands. The first, appearing at a longer wavelength (around 300-380 nm), is attributed to the π → π* electronic transition involving the entire cinnamoyl system (benzene ring-C=C-C=O). researchgate.net The second band, at a shorter wavelength (around 200-260 nm), corresponds to a π → π* transition primarily associated with the benzoyl moiety. elte.hu The presence of these conjugated bonds shifts the absorption to the visible region. researchgate.net A weak n → π* transition, associated with the carbonyl group's non-bonding electrons, may also be observed but is often obscured by the more intense π → π* bands. elte.huuzh.ch

Table 3: Typical UV-Vis Absorption Data for Chalcones

Wavelength (λmax) Electronic Transition Associated Chromophore
~300-380 nm π → π* Cinnamoyl system (Ar-CH=CH-C=O)
~200-260 nm π → π* Benzoyl system (Ar-C=O)

Data is representative for the chalcone class of compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula. rsc.org

For this compound, the mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of chalcones is well-studied. A common fragmentation pathway is the α-cleavage. For chalcones with a substituent at the 2-position of the A-ring (the ring attached to the carbonyl group), a characteristic fragmentation involves the loss of the substituted styryl radical (Ph-CH=CH•), leading to a significant product ion peak. oak.go.kr Other fragmentations can include the loss of a phenyl radical (•Ph) or a benzoyl radical ([PhCO]⁺). oak.go.krresearchgate.net

Table 4: Common Mass Spectrometry Fragments for Substituted Chalcones

m/z Value Proposed Fragment Identity Fragmentation Pathway
[M]⁺ Molecular Ion -
[M - Ar-CH=CH]⁺ Acylium ion α-cleavage, loss of styryl radical
[M - Ph]⁺ Loss of a phenyl radical
[PhCO]⁺ Benzoyl ion Cleavage of the bond between the carbonyl and the vinylic carbon
[Ph]⁺ Phenyl ion

Fragmentation patterns are based on general behavior of substituted chalcones. oak.go.krchemguide.co.uk

X-ray Crystallography for Precise Crystalline Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the molecule's conformation and configuration. By directing X-rays at a single crystal of this compound, a diffraction pattern is produced. wustl.edu Analysis of this pattern reveals the electron density map of the molecule, from which the exact atomic positions can be determined. wustl.edu X-ray analysis would confirm the s-trans or s-cis conformation about the single bond between the carbonyl group and the double bond, and the planarity of the enone system. It also provides details on intermolecular interactions, such as π–π stacking, in the crystal lattice. researchgate.net

Advanced Spectroscopic Techniques in Elucidating Molecular Composition and Configuration

Beyond the primary spectroscopic methods, advanced techniques offer deeper structural insights.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY establishes correlations between coupled protons, helping to trace the spin systems within the aromatic rings and the vinylic protons.

HMQC correlates proton signals with their directly attached carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the phenyl rings to the chalcone backbone and identifying quaternary carbons.

Multistage Mass Spectrometry (MSⁿ): This technique involves the fragmentation of selected ions to establish a fragmentation cascade. oak.go.kr This helps to confirm the proposed fragmentation pathways and provides unambiguous structural information by tracing the lineage of fragment ions. oak.go.kr

Coupled Techniques: The coupling of chromatographic separation with spectroscopic detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), allows for the analysis of complex mixtures and the unambiguous identification of components. mdpi.com

These advanced methods, when used in concert, provide a comprehensive and unequivocal characterization of the molecular structure of this compound. researchgate.net

Table 5: Compound Names Mentioned

Compound Name
This compound
Acetophenone (B1666503)

Computational and Theoretical Chemistry of 2 Phenylchalcone

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For chalcones, DFT calculations have been instrumental in understanding their conformational, electronic, and antioxidant properties. nih.gov

Studies utilizing DFT, often with the B3LYP hybrid functional, have been conducted to optimize the geometry of chalcone (B49325) derivatives and calculate various electronic parameters. epstem.netepstem.netresearchgate.net For instance, the geometry of (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one was optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set in the gas phase. epstem.netresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental values from X-ray crystallography. epstem.netmdpi.com For 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, the calculated torsion angle C7-C8-C9-O1 was found to be -11.37°, closely matching the experimental value of -11.40°. mdpi.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netepstem.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap implies higher reactivity. These calculations have also been used to determine other electronic properties such as dipole moment, polarizability (α), and hyperpolarizability (β), which are important for understanding nonlinear optical (NLO) properties. epstem.netepstem.netresearchgate.net For example, the calculated dipole moment for (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one was 3.33 Debye. epstem.netresearchgate.net

Furthermore, DFT has been employed to calculate ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to validate the computational model. epstem.netepstem.netresearchgate.net The gauge-independent atomic orbital (GIAO) method is commonly used for this purpose. epstem.net The strong correlation between theoretical and experimental NMR data underscores the accuracy of the DFT approach in predicting the structural properties of chalcones. epstem.net DFT calculations have also been used to elucidate the antioxidant capacity of chalcones by calculating parameters like the O-H bond dissociation enthalpy (BDE), which is a good indicator of their free radical scavenging ability. nih.gov

**Table 1: Selected Calculated Electronic Properties of a Chalcone Derivative***

PropertyCalculated ValueMethod
Dipole Moment3.33 DebyeB3LYP/6-311++G(d,p)
Polarizability (α)183.58 a.u.DFT/B3LYP/6-311++G(d,p)
Hyperpolarizability (β)2289.05 a.u.DFT/B3LYP/6-311++G(d,p)
*Data for (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one. epstem.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand the interactions between a ligand, such as a chalcone derivative, and a biological target, typically a protein. mdpi.comnih.govrsc.org

In the context of 2-phenylchalcone and its analogues, molecular docking simulations have been crucial in elucidating their potential mechanisms of action for various biological activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.netresearchgate.net For example, docking studies have been performed on chalcone derivatives with targets like cyclooxygenase-2 (COX-2) and human serum albumin (HSA) to understand their binding modes. rsc.org Similarly, the inhibitory potential of 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one against penicillin-binding proteins of Staphylococcus aureus was evaluated, revealing a strong binding energy of -7.40 kcal/mol. mdpi.com

The results of docking simulations provide valuable information on the binding affinity, represented by a scoring function, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. nih.govresearchgate.net For instance, the interaction of a chalcone derivative with Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase was shown to involve nine hydrogen bonds, contributing to a stable complex. nih.gov These insights are instrumental in structure-based drug design, allowing for the modification of the chalcone scaffold to improve its binding affinity and selectivity for a particular target. pensoft.net

Table 2: Example of Molecular Docking Results for a Chalcone Derivative

Target ProteinLigandBinding Energy (kcal/mol)Inhibition Constant (µM)Interacting Residues
Staphylococcus aureus penicillin-binding protein1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one-7.403.74Not specified
*Data from a study on the antibacterial activity of a chalcone derivative. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchcommons.orgwikipedia.org These models are developed by finding a statistical correlation between molecular descriptors (physicochemical properties or theoretical parameters) and the observed biological activity of a series of compounds. researchcommons.orgscirp.org

For chalcone derivatives, QSAR studies have been employed to predict their activity for various therapeutic applications, including as inhibitors of tumor necrosis factor-alpha (TNF-α) and as antimycobacterial agents. researchcommons.orgnih.gov The process involves generating a set of molecular descriptors for a series of chalcones with known biological activities. scirp.org These descriptors can be constitutional, 2D autocorrelation, or radial distribution function (RDF) descriptors, often calculated using methods like DFT. scirp.org

Multiple linear regression (MLR) and genetic function approximation (GFA) are common statistical methods used to build the QSAR models. researchcommons.orgscirp.org A robust QSAR model is characterized by a high correlation coefficient (R²) and predictive ability (Q²), and a low standard error of estimation. researchcommons.org For instance, a QSAR study on chalcone derivatives as TNF-α inhibitors yielded models with R² values ranging from 0.794 to 0.873. researchcommons.org These models can then be used to predict the biological activity of new, untested chalcone derivatives, thereby guiding the synthesis of more potent compounds. nih.govresearchgate.net The success of a QSAR model heavily relies on the quality of the input data, the selection of appropriate descriptors, and rigorous validation of the model. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. wikipedia.org This technique provides detailed information about the conformational changes and binding stability of a ligand-protein complex. nih.govmdpi.com

In the study of this compound derivatives, MD simulations are often used to refine the results of molecular docking. nih.govpensoft.net While docking provides a static picture of the binding pose, MD simulations offer a dynamic view of the interactions in a more realistic environment, often including a solvent. pensoft.netnih.gov For example, 500-ns MD simulations were performed on complexes of chalcones with the EGFR-TK domain to investigate their structural and dynamic properties. nih.gov

MD simulations can confirm the stability of the ligand within the binding pocket of the target protein. researchgate.net Key parameters analyzed from MD trajectories include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.netmdpi.com A stable RMSD for the protein and ligand over the simulation time suggests a stable binding complex. mdpi.com These simulations also provide insights into the flexibility of different regions of the protein upon ligand binding and can reveal important residues for stabilizing the interaction. mdpi.commdpi.com Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate estimation of the binding affinity than docking scores alone. nih.govmdpi.com

Virtual Screening Techniques for Identifying Potential Molecular Modulators

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govbigchem.eu This process significantly reduces the cost and time associated with experimental screening. nih.gov

For chalcones, virtual screening techniques can be employed to identify derivatives with the potential to modulate the activity of specific molecular targets. researchgate.netmdpi.com The process often starts with a large database of compounds, which can be filtered based on drug-like properties, such as Lipinski's rule of five, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

The filtered library is then subjected to molecular docking against the target protein. mdpi.com The compounds are ranked based on their predicted binding affinities, and the top-ranking molecules are selected as "hits." bigchem.eu These hits can then be further analyzed and prioritized for experimental testing. nih.gov Machine learning techniques are also being integrated into virtual screening workflows to improve the speed and accuracy of identifying bioactive candidates. mdpi.com For instance, a well-validated pharmacophore model can be used as a 3D query to screen chemical databases for compounds with the desired structural features for binding to a target. researchgate.net

Theoretical Studies on Reaction Mechanisms and Energetic Characteristics

Theoretical studies, primarily using quantum chemical methods like DFT, are crucial for understanding the reaction mechanisms and energetic characteristics of chemical transformations involving chalcones. mdpi.com These studies can provide detailed insights into the transition states and intermediates of a reaction, which are often difficult to characterize experimentally.

For chalcones, theoretical calculations have been used to investigate their synthesis and reactivity. For example, understanding the mechanism of the Claisen-Schmidt condensation, a common method for synthesizing chalcones, can be aided by computational analysis of the reaction pathway and the energies of the reactants, intermediates, and products.

Furthermore, theoretical studies can elucidate the mechanisms behind the biological activities of chalcones. For instance, in the context of their antioxidant activity, DFT calculations can model the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms by which chalcones scavenge free radicals. nih.gov The calculated bond dissociation enthalpies and ionization potentials can help determine the most likely mechanism. nih.gov These theoretical investigations provide a fundamental understanding of the chemical behavior of chalcones, which is essential for designing new derivatives with specific reactivity and biological functions.

Quantum Chemical Descriptors for Chemical Reactivity (e.g., Hardness, Softness, Electronegativity, Electrophilicity)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical reactivity. mdpi.com These descriptors are often calculated using DFT and are valuable for predicting how a molecule will behave in a chemical reaction. mdpi.comnih.gov

For this compound and its derivatives, several key quantum chemical descriptors are used to characterize their reactivity:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. researchcommons.org

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is related to the HOMO-LUMO energy gap. mdpi.comresearchcommons.org

Chemical Softness (S): Is the reciprocal of hardness and indicates the ease with which the electron cloud can be polarized. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

These descriptors are powerful tools in QSAR studies and for understanding reaction mechanisms. nih.govrsc.org For example, the hardness and HOMO energy were identified as important descriptors for predicting the antimycobacterial activity of chalcone derivatives. nih.gov The electrophilicity index can help to predict the susceptibility of the chalcone scaffold to nucleophilic attack. By analyzing these descriptors, chemists can gain a deeper understanding of the factors that govern the reactivity and biological activity of chalcones, facilitating the design of new molecules with desired properties. researchgate.net

Biological Activity Mechanisms and Preclinical Studies of 2 Phenylchalcone and Its Derivatives

Anticancer Mechanisms

Modulation of Cell Cycle Progression and Induction of Cell Cycle Arrest

2-Phenylchalcone and its derivatives exert their anticancer effects in part by modulating the cell cycle, a tightly regulated process that governs cell proliferation. A common mechanism observed is the induction of cell cycle arrest, which halts the division of cancer cells and can subsequently lead to cell death. researchgate.net Numerous studies have demonstrated that these compounds can arrest the cell cycle at various phases, with the G2/M phase being a particularly frequent target. researchgate.netmdpi.comnih.gov

The arrest at the G2/M checkpoint is a critical event that prevents cells with damaged DNA from entering mitosis. Chalcone (B49325) derivatives have been shown to induce this arrest by interfering with the cellular machinery that controls this transition. For instance, some derivatives cause a significant accumulation of cells in the G2/M phase in various cancer cell lines, including ovarian and cervical cancer. nih.govmdpi.com This effect is often associated with the disruption of microtubule dynamics, a key process for the formation of the mitotic spindle. nih.govnih.gov

Furthermore, the modulation of cell cycle regulatory proteins is a key aspect of the anticancer activity of these compounds. For example, the treatment of skin cancer cells with Licochalcone H, a chalcone derivative, led to a G1 phase arrest. This was accompanied by the downregulation of cyclin D1 and the upregulation of p21, p27, and p53, which are crucial regulators of the G1/S transition. nih.gov Similarly, other chalcone derivatives have been found to influence the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are fundamental drivers of cell cycle progression. mdpi.com For example, the chalcone derivative 1C was found to induce G2/M arrest in ovarian cancer cells by modulating the activity of p21 and the phosphorylation of Rb protein. nih.gov The ability of this compound derivatives to halt cell cycle progression underscores their potential as antiproliferative agents.

Mechanisms of Apoptosis Induction and Autophagy Regulation

This compound and its derivatives are potent inducers of apoptosis, a form of programmed cell death that plays a crucial role in eliminating cancerous cells. mdpi.comnih.gov The induction of apoptosis by these compounds is often mediated through multiple intricate pathways. One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. mdpi.com Chalcone treatment can lead to an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2, which in turn triggers the mitochondrial apoptotic pathway. mdpi.comfrontiersin.org This is often accompanied by the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of the caspase cascade. mdpi.commdpi.com

Activation of caspases, a family of proteases that execute the apoptotic process, is a hallmark of chalcone-induced cell death. mdpi.commdpi.com Studies have shown that treatment with chalcone derivatives leads to the cleavage and activation of key caspases such as caspase-3, caspase-7, and caspase-9. mdpi.com Activated caspase-3, for instance, is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. researchgate.net

In addition to apoptosis, this compound derivatives have also been found to regulate autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death. nih.govnih.gov The interplay between autophagy and apoptosis in response to chalcone treatment is complex and can be cell-type dependent. researchgate.net In some instances, chalcone-induced autophagy appears to be a precursor to apoptosis. For example, 2'-hydroxychalcone (B22705) was shown to induce autophagy-dependent apoptosis in breast cancer cells. nih.gov The induction of autophagy is often characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II, a key marker of autophagic activity. semanticscholar.org The ability of 2-phenylchalcones to trigger both apoptosis and modulate autophagy highlights their multifaceted approach to cancer cell elimination.

Tubulin Polymerization Inhibition and Microtubule Destabilization

A significant anticancer mechanism of this compound and its derivatives is their ability to interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, cell shape maintenance, and intracellular transport. nih.govnih.gov These compounds act as microtubule-destabilizing agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules. nih.govijprajournal.com This disruption of microtubule function leads to a cascade of events that ultimately culminates in cell cycle arrest and apoptosis. nih.gov

Many chalcone derivatives exert their effects by binding to the colchicine-binding site on β-tubulin. mdpi.comresearchgate.net This binding prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubular network. nih.govijprajournal.com The structural features of chalcones, such as the presence of methoxy (B1213986) groups, amino groups, or heterocyclic substituents, can enhance their binding affinity and inhibitory activity. mdpi.comresearchgate.net For instance, certain α-phenyl chalcones have been identified as potent inhibitors of tubulin assembly. researchgate.net

The destabilization of microtubules has profound consequences for cancer cells, particularly during mitosis. The formation of a functional mitotic spindle, which is composed of microtubules, is crucial for the proper segregation of chromosomes during cell division. ijprajournal.com By inhibiting tubulin polymerization, this compound derivatives prevent the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. nih.govnih.gov This mitotic arrest ultimately triggers the apoptotic cell death pathway, contributing to the antiproliferative effects of these compounds. nih.govijprajournal.com The ability to target tubulin, a validated and critical target in cancer therapy, makes this compound derivatives a promising class of antimitotic agents. researchgate.net

Modulation of Cellular Signaling Pathways Involved in Oncogenesis

This compound and its derivatives exert their anticancer effects by modulating a variety of cellular signaling pathways that are critical for the development and progression of cancer. mdpi.comnih.gov These pathways regulate fundamental cellular processes such as proliferation, survival, and apoptosis. One of the key pathways targeted by these compounds is the p53 pathway. The p53 protein is a crucial tumor suppressor that is often inactivated in cancer cells. nih.gov Certain chalcone derivatives have been shown to upregulate the expression of p53, thereby restoring its tumor-suppressive functions, which include inducing cell cycle arrest and apoptosis. mdpi.comnih.gov

Another important signaling pathway modulated by 2-phenylchalcones is the NF-κB (nuclear factor-kappa B) pathway. nih.govnih.gov NF-κB is a transcription factor that plays a central role in inflammation and cancer by promoting cell survival and proliferation. frontiersin.orgnih.gov Several chalcone derivatives have been found to inhibit the NF-κB signaling pathway, leading to the suppression of cancer cell growth and the induction of apoptosis. frontiersin.orgnih.gov For example, 2'-hydroxychalcone was shown to induce apoptosis in breast cancer cells by inhibiting the NF-κB pathway. nih.gov

Furthermore, the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is constitutively activated in many cancers and promotes tumor growth and survival, is also a target of this compound derivatives. nih.gov These compounds can inhibit the activation of STAT3, thereby interfering with its oncogenic functions. nih.gov Other signaling pathways that have been reported to be modulated by chalcones include the PI3K/Akt and MAPK pathways, which are also critical for cancer cell survival and proliferation. nih.govfrontiersin.org The ability of this compound and its derivatives to simultaneously target multiple dysregulated signaling pathways in cancer cells contributes to their broad-spectrum anticancer activity.

Specific Enzyme Inhibition as Anticancer Targets (e.g., Cathepsins B, H, L, Cyclin-Dependent Kinases CDK1)

This compound and its derivatives have been shown to exert their anticancer effects through the specific inhibition of key enzymes that are involved in tumor progression and cell cycle regulation. Among these targets are cathepsins, a family of proteases that are often overexpressed in various cancers and contribute to tumor invasion and metastasis. rsc.orgnih.gov Specifically, 4'-phenylchalcone-based compounds have been identified as inhibitors of cathepsins B, H, and L. rsc.org Kinetic studies have revealed that certain derivatives can inhibit these enzymes with high potency, with inhibition constants (Ki) in the nanomolar to micromolar range. rsc.org The inhibition of cathepsin activity can disrupt the degradation of the extracellular matrix, thereby impeding the ability of cancer cells to invade surrounding tissues.

Another important class of enzymes targeted by chalcone derivatives are the cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. mdpi.comnih.gov Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. nih.gov While direct inhibition of CDK1 by this compound derivatives is an area of ongoing research, the broader class of flavonoids, to which chalcones belong, has been shown to inhibit CDK1 activity. nih.gov For instance, a structurally modified flavonoid was found to inhibit CDK1 both directly and indirectly. nih.gov Inhibition of CDK1 activity leads to an arrest of the cell cycle at the G2/M phase, preventing cancer cells from undergoing mitosis. nih.gov The ability of this compound derivatives to specifically inhibit enzymes that are critical for cancer cell survival and proliferation highlights their potential as targeted anticancer agents.

In Vitro Cytotoxicity and Antiproliferative Activity in Specific Cancer Cell Lines (e.g., Jurkat, U937, HepG2, MCF-7, HCT-116, SNB-75, BT-549)

This compound and its derivatives have demonstrated significant in vitro cytotoxicity and antiproliferative activity against a wide range of human cancer cell lines. rsisinternational.org The potency of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cancer cells.

Studies have shown that these compounds are effective against hematologic malignancies. For example, in the human myeloid leukemia U-937 cell line, a particular indole-propenone derivative exhibited cytotoxicity with an IC50 value of approximately 1 µM. nih.gov Another synthetic chalcone, A23, was found to be particularly cytotoxic against acute leukemia cell lines, including Jurkat cells. researchgate.net

In the context of solid tumors, this compound derivatives have shown activity against liver cancer cell lines like HepG2. mdpi.comnih.gov For instance, the chalcone derivative millepachine displayed an IC50 of 1.51 µM in HepG2 cells. mdpi.com Breast cancer cell lines, including MCF-7 and the triple-negative BT-549, have also been shown to be sensitive to these compounds. rsisinternational.orgmdpi.com Similarly, colon cancer cell lines such as HCT-116 are susceptible, with some amino chalcone derivatives showing IC50 values more potent than the standard chemotherapeutic drug 5-fluorouracil. mdpi.com Furthermore, the antiproliferative activity of certain chalcones has been observed in glioblastoma and central nervous system (CNS) cancer cell lines like SNB-75. nih.gov

The following table summarizes the reported cytotoxic activities of various this compound derivatives against a selection of cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole-propenone derivativeU-937 (Leukemia)~1 nih.gov
MillepachineHepG2 (Liver Cancer)1.51 mdpi.com
Amino chalcone derivative 13eMGC-803 (Gastric Cancer)1.52 mdpi.com
Amino chalcone derivative 13eHCT-116 (Colon Cancer)1.83 mdpi.com
Amino chalcone derivative 13eMCF-7 (Breast Cancer)2.54 mdpi.com
(E)-3-(4-(Bis(2-chloroethyl)amino)phenyl)-1-(3-methoxyphenyl)prop-2-en-1-oneTriple-Negative Breast Cancer3.94–9.22 nih.gov
2′-hydroxy-2,5-dimethoxychalconeCanine Lymphoma/Leukemia9.76-40.83 nih.gov
2′-hydroxy-4′,6′-dimethoxychalconeCanine Lymphoma/Leukemia9.18–46.11 nih.gov

In Vivo Animal Studies of Antitumor Efficacy and Tumor Growth Inhibition

The therapeutic potential of this compound derivatives as anticancer agents has been substantiated through numerous in vivo animal studies, which have demonstrated their ability to inhibit tumor growth across various cancer models. These preclinical investigations are crucial in bridging the gap between in vitro cytotoxicity and potential clinical applications.

One synthetic chalcone derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27), has shown significant efficacy in a prostate cancer xenograft model. nih.gov Administration of CHO27 suppressed the growth of established PCa 22Rv1 xenograft tumors in mice, an effect accompanied by the induction of p53 and p21(Cip1), proteins known for their roles in cell cycle arrest and tumor suppression. nih.gov

In the context of esophageal squamous cell carcinoma (ESCC), the novel synthetic derivative 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) has been investigated. nih.gov In a KYSE-450 xenograft model using nude mice, treatment with Ch-19 led to a notable regression of tumor xenografts. nih.gov This in vivo anti-tumor activity was consistent with its in vitro effects, which include promoting the accumulation of reactive oxygen species (ROS) and inducing apoptosis. nih.gov

Furthermore, another chalcone derivative, designated C2, synthesized from piperonal, exhibited remarkable dose-dependent antitumor activity in a 1-methyl nitrosourea (MNU)-induced mammary tumor model in female Wistar rats. Histological evaluation of tumors from C2-treated rats showed fewer signs of hyperplasia and smaller numbers of connective tissue with larger lobules compared to the untreated control group.

A pyrazoline derivative of chalcone, referred to as compound 10, was evaluated in a gastric cancer xenograft mouse model using NCI-N87 cells. elifesciences.orgbiorxiv.org Intravenous administration of this compound resulted in significant retardation of tumor growth. elifesciences.org Similarly, the chalcone derivative TUB091 has demonstrated vasculature-disrupting effects in both melanoma and breast cancer xenograft models. nih.gov

The following table summarizes the findings from various in vivo animal studies on the antitumor efficacy of this compound derivatives.

Compound Name/DerivativeCancer ModelAnimal ModelKey Findings
(E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27)Prostate Cancer (22Rv1 xenograft)MiceSuppressed growth of established tumors; induced p53 and p21(Cip1). nih.gov
2,4,6-trimethoxy-4′-nitrochalcone (Ch-19)Esophageal Squamous Cell Carcinoma (KYSE-450 xenograft)Nude MiceResulted in the regression of tumor xenografts. nih.gov
Piperonal substituted chalcone (C2)Mammary Tumor (MNU-induced)Wistar RatsExhibited significant, dose-dependent antitumor activity.
Pyrazoline derivative (compound 10)Gastric Cancer (NCI-N87 xenograft)MiceSignificantly retarded tumor growth. elifesciences.orgbiorxiv.org
TUB091Melanoma and Breast CancerXenograft modelsShowed vasculature disruption. nih.gov
MMK-1931Ehrlich Ascites CarcinomaMouse modelSignificantly suppressed tumor growth. researchgate.net

These studies collectively underscore the potential of this compound derivatives as lead compounds for the development of novel anticancer therapeutics, demonstrating tangible tumor growth inhibition in living organisms.

Anti-infective Mechanisms

This compound and its synthetic analogues have demonstrated a broad spectrum of anti-infective activities, including antibacterial, antifungal, and antiviral properties. Their mechanisms of action often involve targeting essential cellular structures and enzymes in pathogens.

Chalcones have shown potent antibacterial activity, particularly against Gram-positive bacteria, including challenging multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). The anti-MRSA activity of chalcones is a significant area of research due to the urgent need for new therapeutic agents against this pathogen.

Studies have demonstrated that certain structural features are crucial for antistaphylococcal activity. A free hydroxyl group at various positions on the B-ring and the lipophilicity of the A-ring are considered important for this effect. For instance, 1,3-Bis-(2-hydroxy-phenyl)-propenone was identified as a highly effective compound against clinical isolates of MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 25-200 μg/ml. Another potent derivative, 4-bromo-3'-aminochalcone, displayed MIC values of 7.8 µg mL-1 against MRSA.

The antibacterial mechanisms of chalcones are multifaceted and can involve the inhibition of fatty acid synthesis, DNA gyrase, and other enzymes crucial for bacterial division. Furthermore, chalcones have been observed to act synergistically with conventional antibiotics. Studies have shown that some chalcones significantly enhance the efficacy of non-β-lactam antibiotics like ciprofloxacin and gentamicin against MRSA. This synergistic effect suggests that chalcones may also interfere with bacterial resistance mechanisms, such as efflux pumps.

Table 3: Anti-MRSA Activity of Selected this compound Derivatives

Compound Name Bacterial Strain(s) MIC Value Key Finding Reference
1,3-Bis-(2-hydroxy-phenyl)-propenone Clinical isolates of MRSA 25-200 µg/ml Exhibited the most significant anti-MRSA effect among three tested chalcones.
4-bromo-3'-aminochalcone MRSA 7.8 µg mL-1 Potent activity against planktonic MRSA cells.
Hydroxychalcones Clinical isolates of MRSA Not specified Demonstrated significant synergism with non-β-lactam antibiotics.

Chalcones also possess significant antifungal properties, acting against a range of fungal pathogens, including dermatophytes like Trichophyton rubrum nih.gov. The fungal cell wall, which is absent in mammalian cells, represents a key target for antifungal agents mdpi.com. The integrity of the fungal cell wall is maintained by polysaccharides, primarily β-glucans and chitin patsnap.com.

Research suggests that the antifungal effect of chalcones may be related to the disruption of cell wall synthesis nih.gov. A study on T. rubrum showed that trans-chalcone induced the expression of genes involved in cell wall synthesis, including a gene encoding the catalytic subunit of beta-1,3-glucan synthase nih.gov. This modulation suggests that chalcones interfere with the cell wall construction process, leading to fungal cell death. The inhibition of β-1,3-glucan synthase disrupts the formation of a major structural component of the cell wall, making the fungus susceptible to osmotic stress and lysis patsnap.com.

Additionally, the inhibition of chitin synthases is another plausible mechanism for the antifungal action of chalcone-related compounds. Chitin is an essential structural polysaccharide in all fungal cell walls. A study on 2'-benzoyloxycinnamaldehyde, a compound structurally related to chalcones, demonstrated its ability to inhibit chitin synthase 1 and 2 from Saccharomyces cerevisiae nih.gov. This finding suggests that chalcone derivatives could also function as chitin synthase inhibitors, providing a valuable strategy for the development of new antifungal drugs nih.govmdpi.com.

The antiviral potential of chalcones and their parent class of compounds, flavonoids, has been investigated against various viruses, including plant pathogens. While direct studies on this compound against Tomato Ringspot Virus (TomRSV), a type of nepovirus, are limited, research on related flavonoids provides insight into potential mechanisms. A study demonstrated that flavonoids such as quercetin could inhibit the infectivity of TomRSV when applied in a mixed inoculum. The proposed mechanism is the interference with an early event in the virus life cycle.

More direct evidence for the antiviral activity of chalcones comes from studies on other plant viruses, such as the Tobacco Mosaic Virus (TMV). Several synthetic chalcone derivatives have been shown to possess significant anti-TMV activity, in some cases superior to that of the commercial agent ribavirin. The mechanism of action for some of these derivatives involves direct interaction with the virus. For example, compound 5d (a purine-containing chalcone derivative) was found to break the integrity of TMV particles. Further studies using microscale thermophoresis and molecular docking revealed that these chalcone derivatives can have a strong binding affinity with the TMV coat protein (TMV-CP). This binding likely inhibits the assembly or function of the virus, thereby preventing infection. These findings highlight the potential of chalcone derivatives as effective antiviral agents for agricultural applications.

Antimalarial, Antitubercular, Antileishmanial, and Antiparasitic Activities

Derivatives of this compound have demonstrated significant potential across a spectrum of antiparasitic and antimicrobial applications. In the realm of antimalarial research, various synthetic chalcones have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One study synthesized phenylurenyl chalcone derivatives, with the most active compound, 1-[3'-N-(N'-phenylurenyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, showing an IC50 value of 1.76 microM for inhibiting the development of a chloroquine-resistant strain of P. falciparum nih.gov. Another series of 2,2,2-trifluoroethoxychalcones also exhibited position-dependent antiplasmodial activity, with compounds 3a and 3f showing significant inhibitory effects with IC50 values of 3.0 µg/mL and 2.2 µg/mL, respectively mdpi.com. The presence of methoxy groups on the chalcone structure has been noted as favorable for antimalarial activity; for instance, 1-(4-benzimidazol-1-yl-phenyl)-3-(2, 4-dimethoxy-phenyl)-propen-1-one was identified as a highly active compound with an IC50 of 1.1 µg/mL researchgate.netnih.gov. Pyridine-based chalcones have also been investigated, with 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one displaying potent activity against P. falciparum 3D7 and FCR3 strains, with IC50 values of 0.48 and 0.31 μg/mL, respectively pensoft.net.

In the fight against tuberculosis, chalcone derivatives have emerged as promising candidates. A library of pyridyl and 2-hydroxyphenyl chalcones was synthesized and tested against Mycobacterium tuberculosis H37Rv, with several compounds exhibiting activity in the low micromolar range. mdpi.com For example, the biphenyl-bearing chalcone 21 was the most active, with an IC90 value of 8.9 µM. mdpi.com Other studies have also reported good to moderate antitubercular activity for various chalcone derivatives, with MICs ranging from 4 to 64 µg/mL against M. tuberculosis H37Rv and H37Ra strains ekb.eg. A separate investigation into fluorinated chalcone derivatives identified a compound (compound 40) with an MIC of approximately 8 µM, a potency comparable to some broad-spectrum antibiotics nih.gov. Some chalcone-sulfonamide hybrids have also shown growth inhibition of M. tuberculosis H37Rv at concentrations below 10 µM mdpi.com.

The antileishmanial properties of 2-phenylchalcones have also been a subject of investigation. Chalcone derivatives have shown activity against various Leishmania species, including L. infantum, L. major, and L. donovani nih.govnih.govresearchgate.net. One study focused on the inhibition of Leishmania infantum arginase (LiARG), a key enzyme for parasite survival. nih.gov Several chalcone derivatives displayed antileishmanial activity, with compound LC32 showing the greatest effect against L. infantum promastigotes with an IC50 of 74.1 ± 10.9 μM. nih.govfrontiersin.org These derivatives were also able to reduce the parasite load in infected macrophages nih.gov.

Furthermore, the broader antiparasitic activities of chalcones have been explored. Studies have demonstrated the efficacy of hydroxy- and dihydroxy-chalcones against the cestode Hymenolepis nana. It was found that at least one meta or para hydroxyl group in ring B was crucial for the cestocidal activity, with some synthetic chalcones showing significantly faster killing times than the commercial drug Praziquantel scielo.brdoaj.org. Chalcone derivatives have also been evaluated for their potential in treating cerebral malaria, where they have shown neuroprotective effects in mouse models nih.gov.

Table 1: Antimalarial, Antitubercular, and Antileishmanial Activity of this compound Derivatives
Compound ClassTarget OrganismActivity MeasurementValueReference
Phenylurenyl ChalconePlasmodium falciparum (CQ-resistant)IC501.76 µM nih.gov
2,2,2-Trifluoroethoxychalcone (3f)Plasmodium falciparum (3D7)IC502.2 µg/mL mdpi.com
Benzimidazolyl-dimethoxy-chalconePlasmodium falciparumIC501.1 µg/mL researchgate.netnih.gov
Pyridyl ChalconeP. falciparum FCR3IC500.31 µg/mL pensoft.net
Biphenyl-pyridyl Chalcone (21)Mycobacterium tuberculosis H37RvIC908.9 µM mdpi.com
Hydroxyphenyl Chalcone DerivativeM. tuberculosis H37RvMIC4-64 µg/mL ekb.eg
Fluorinated Pyridine (B92270) Derivative (40)M. tuberculosis H37RvMIC~8 µM nih.gov
Chalcone Derivative (LC32)Leishmania infantum promastigotesIC5074.1 µM nih.govfrontiersin.org
Hydroxy-chalcone (3b, 3e)Hymenolepis nanaTime to deathUp to 6x faster than Praziquantel scielo.br

Mechanistic Studies on Microbial and Parasitic Targets

The mechanisms through which this compound derivatives exert their antimicrobial and antiparasitic effects are multifaceted, often involving the inhibition of essential enzymes within the target organisms. In the context of malaria, research suggests that chalcones may act through multiple pathways. One proposed mechanism is the inhibition of falcipain-2, a crucial cysteine protease involved in the hydrolysis of globin by the parasite nih.gov. Additionally, chalcones are thought to interfere with the formation of β-hematin (hemozoin), a process vital for detoxifying the heme released during hemoglobin digestion by the parasite nih.gov.

For leishmaniasis, a key target identified for chalcone derivatives is Leishmania infantum arginase (LiARG). This enzyme is critical for the parasite's synthesis of polyamines, which are essential for its growth and proliferation. By inhibiting LiARG, these compounds disrupt a vital metabolic pathway of the parasite nih.gov. Other studies have pointed to the inhibition of different enzymes, such as fumarate reductase, which is involved in the parasite's respiratory chain nih.gov. For instance, licochalcone A was found to inhibit fumarate reductase in L. major and L. donovani nih.gov.

In the case of tuberculosis, molecular docking studies have suggested that chalcone derivatives can target key mycobacterial enzymes. Mycobacterial thymidylate kinase (PDB ID: 1G3U) and dihydrofolate reductase have been identified as potential targets. ekb.eg By binding to the active sites of these enzymes, the chalcones can disrupt essential biosynthetic pathways, such as nucleotide synthesis, thereby inhibiting bacterial growth. ekb.egnih.gov

Antidiabetic Mechanisms

Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-Amylase, α-Glucosidase)

A significant mechanism underlying the antidiabetic potential of this compound derivatives is their ability to inhibit key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. nih.govresearchgate.net These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. By inhibiting these enzymes, chalcones can delay carbohydrate digestion, leading to a reduction in postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govscielo.br

Numerous studies have reported the potent inhibitory effects of various natural and synthetic chalcones against both α-amylase and α-glucosidase. frontiersin.org For example, a series of sixteen synthetic (E)-1-(naphthalene-2-yl)-3-phenylprop-2-en-1-ones demonstrated good inhibitory activities against porcine pancreatic α-amylase, with IC50 values ranging from 1.25 ± 1.05 to 2.40 ± 0.09 µM, comparable to the standard drug acarbose (IC50 = 1.34 ± 0.3 µM) nih.govresearchgate.net. Another study on piperidine-substituted chalcones reported α-amylase inhibition with IC50 values between 9.86 and 35.98 µM consensus.app.

The inhibitory activity against α-glucosidase is often more pronounced. nih.gov One study found that the natural chalcone bavachalcone had an IC50 value of 15.35 ± 0.57 µg/mL against α-glucosidase, showing significantly superior performance to acarbose (IC50 = 2.77 ± 0.09 mg/mL) scielo.br. A series of novel benzimidazole-endowed chalcones were synthesized, with compound 7l emerging as a potent inhibitor of both α-glucosidase (IC50 = 22.45 ± 0.36 µg/mL) and α-amylase (IC50 = 20.47 ± 0.60 µg/mL) mdpi.com. Similarly, chalcone-1H-1,2,3-triazole hybrids have shown high activity, with compounds 4a and 4b displaying IC50 values of 3.90 and 4.77 µM against α-glucosidase, respectively nih.gov.

Table 2: Inhibition of α-Amylase and α-Glucosidase by this compound Derivatives
Compound ClassEnzymeIC50 ValueReference
Naphthyl Chalconesα-Amylase1.25 - 2.40 µM nih.gov
Piperidine-substituted Chalconesα-Amylase9.86 - 35.98 µM consensus.app
Bavachalconeα-Glucosidase15.35 µg/mL scielo.br
Benzimidazole-chalcone (7l)α-Glucosidase22.45 µg/mL mdpi.com
Benzimidazole-chalcone (7l)α-Amylase20.47 µg/mL mdpi.com
Chalcone-triazole hybrid (4a)α-Glucosidase3.90 µM nih.gov
Chalcone-triazole hybrid (4b)α-Glucosidase4.77 µM nih.gov

In Vitro Enzyme Inhibition Assays and Binding Mode Analysis

The evaluation of this compound derivatives as inhibitors of carbohydrate-hydrolyzing enzymes is typically conducted through in vitro enzyme inhibition assays. These assays measure the reduction in enzyme activity in the presence of the test compounds. The results are commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50% frontiersin.org.

To understand the molecular basis of this inhibition, computational methods such as molecular docking and molecular dynamics (MD) simulations are frequently employed. nih.govnih.gov These in silico studies help to elucidate the binding mode of the chalcone derivatives within the active site of the target enzymes.

For α-glucosidase, docking studies have revealed that sulfonamide chalcone derivatives can bind effectively to the active site, with the NH group playing a crucial role in the interaction. nih.gov Ligand plot analyses showed that hydrophobic interactions with residues such as Tyr71 and Phe177 are important for holding the ligand in place. nih.gov In another study, the potent inhibitor, a benzimidazole-chalcone hybrid, was shown to form conventional hydrogen bonds with THR310 and ARG315 residues and π-π interactions within the α-glucosidase active site mdpi.com. Similarly, molecular docking of highly active chalcone-triazole hybrids suggested strong interactions with the Saccharomyces cerevisiae α-glucosidase active site through cation-π interactions and hydrogen bonding nih.gov.

Binding mode analyses for α-amylase have also been conducted. Docking studies revealed important binding interactions between piperidine-substituted chalcones and the enzyme's catalytic site consensus.app. These computational analyses provide valuable insights into the structure-activity relationships and can guide the design of more potent and selective inhibitors.

Neuroprotective and Anti-Alzheimer's Mechanisms

Inhibition of Cholinesterases (AChE), Monoamine Oxidases (MAO-B), β-Secretase (BACE1), and Glycogen Synthase Kinase-3β (GSK3β)

Chalcone derivatives have been identified as promising agents for the treatment of neurodegenerative disorders like Alzheimer's disease (AD) due to their ability to inhibit multiple key enzymes involved in its pathogenesis. nih.govmdpi.com One of the primary targets is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for AD. nih.gov A series of benzylaminochalcone derivatives were synthesized and evaluated as AChE inhibitors, with compounds bearing pyridin-4-yl, 4-nitrophenyl, 4-chlorophenyl, and 3,4-dimethoxyphenyl moieties showing significant inhibitory activities, with IC50 values ranging from 23 to 39 µM mdpi.com. Another study designed a novel series of chalcones, with the most promising compound (4a) exhibiting an IC50 of 4.68 µmol/L against AChE, which was more potent than the reference drug Rivastigmine nih.govresearchgate.net. Kinetic studies suggested a mixed-type inhibition mechanism for this compound nih.govresearchgate.net.

Another critical enzyme in AD pathology is β-secretase (BACE1), which is involved in the production of amyloid-β (Aβ) plaques, a hallmark of the disease. nih.govnih.gov Chalcones have been investigated as BACE1 inhibitors. innoscience.ru A study of N-substituted-4-phenothiazine-chalcones found that these derivatives exhibited BACE-1 inhibitory activity, with pIC50 values ranging from 5.20 to 6.81. nih.gov Two compounds, AC4 and AC12, showed the highest activity against both AChE and BACE-1, highlighting the potential of chalcones as multi-target-directed ligands for AD nih.gov.

The inhibition of monoamine oxidase B (MAO-B) is another therapeutic approach for neurodegenerative diseases. Trimethoxylated halogenated chalcones have been identified as dual inhibitors of both MAO-B and BACE-1, suggesting their potential in treating such disorders innoscience.ru. The ability of the chalcone scaffold to interact with multiple targets makes it a privileged structure in the development of new drugs for Alzheimer's disease.

Table 3: Inhibition of Neuroprotective Enzyme Targets by this compound Derivatives
Compound ClassEnzyme TargetIC50 / pIC50 ValueReference
BenzylaminochalconesAcetylcholinesterase (AChE)23 - 39 µM mdpi.com
Chalcone Derivative (4a)Acetylcholinesterase (AChE)4.68 µM nih.govresearchgate.net
N-substituted-4-phenothiazine-chalconesAcetylcholinesterase (AChE)pIC50: 3.73 - 5.96 nih.gov
N-substituted-4-phenothiazine-chalconesβ-Secretase (BACE1)pIC50: 5.20 - 6.81 nih.gov
Trimethoxylated halogenated chalconesMonoamine Oxidase B (MAO-B)Dual Inhibitor innoscience.ru
Trimethoxylated halogenated chalconesβ-Secretase (BACE1)Dual Inhibitor innoscience.ru

Modulation of Amyloid-β Plaque Disaggregation

The aggregation of amyloid-β (Aβ) peptides into oligomers and fibrils is a pathological hallmark of Alzheimer's disease (AD). Certain this compound derivatives have demonstrated the ability to interfere with this process, both by inhibiting the formation of new aggregates and by promoting the disaggregation of existing plaques.

Studies have shown that specific chalcones can suppress the fibrillization of Aβ42 and slow the transformation into the β-sheet structure that is characteristic of amyloid aggregates. For instance, the green perilla-derived chalcone 2′,3′-dihydroxy-4′,6′-dimethoxychalcone (DDC) and its derivatives have been observed to inhibit Aβ42 oligomerization. The mechanism appears to involve interaction with residues near the intermolecular β-sheet region of Aβ, specifically between His13 and Leu17. One of the active forms of DDC, a catechol-type flavonoid, is believed to form a Schiff base with Lys16 and Lys28 residues in the Aβ dimer, thereby suppressing the nucleation phase of aggregation.

A broader library of synthetic extended chalcones has also been evaluated for anti-Aβ aggregation properties. The findings from these studies highlight key structure-activity relationships. For example, increasing the lipophilicity of substituents on Ring A, such as by extending the length of an alkyl chain, has been correlated with improved anti-aggregation activity, suggesting that lipophilic, unbranched substituents are favorable. Furthermore, the position of substituents plays a crucial role; meta-substituted analogs on Ring A generally show greater potency than ortho or para-substituted ones. Di-substitution at the meta-position, as seen in a 3,5-dichloro analog, can lead to a significant enhancement in anti-aggregation effects.

The potential of chalcones in this area is further underscored by their structural similarity to compounds like curcumin, which is known to inhibit Aβ aggregation and promote the disaggregation of plaques. This has led to the development of radiolabeled chalcone derivatives as potential imaging probes for detecting Aβ plaques in the brain. nih.gov

Compound TypeObserved Effect on AβKey Structural Features/MechanismReference Finding
DDC and derivativesInhibition of Aβ42 oligomerization and fibrillizationInteraction with Aβ residues His13-Leu17; Schiff base formation with Lys16 and Lys28Suppresses nucleation phase of aggregation
Extended Chalcones (Ring A modified)Inhibition of Aβ aggregation (measured by Thioflavin T assay)Increased lipophilicity enhances activity; meta-substituents are preferred over ortho/paraA 3,5-dichloro analog showed an IC50 value of 0.91 μM
Catechol-containing compoundsAβ42 disaggregation activityThe presence of a catechol moiety is important for activityCompounds without a catechol group showed no activity mdpi.com
Table 1: Effects of this compound Derivatives on Amyloid-β Aggregation

In Vitro and In Vivo Neuroprotection Studies

Beyond their anti-amyloidogenic properties, this compound derivatives have exhibited direct neuroprotective effects in a variety of preclinical models, shielding neurons from damage induced by oxidative stress, excitotoxicity, and other insults.

In Vitro Studies: Synthetic chalcone derivatives have demonstrated the ability to protect human dopaminergic SH-SY5Y cells from neurotoxicity. For example, the derivative AN07 was shown to protect these cells against stress induced by methylglyoxal (MG), a cytotoxic byproduct of glycolysis. mdpi.com The protective mechanisms involve the upregulation of cell survival signals, including the insulin-like growth factor 1 receptor (IGF-1R) and glucagon-like peptide-1 receptor (GLP-1R), activation of the downstream Akt/GSK-3β pathway, and promotion of the anti-apoptotic protein Bcl-2. mdpi.com

Other studies have identified spirocyclic chalcone derivatives that attenuate glutamate-induced apoptosis in cell models. researchgate.net The preliminary mechanism for this protection involves the mitigation of intracellular reactive oxygen species (ROS) accumulation and the inhibition of JNK phosphorylation, a key pathway in stress-induced apoptosis. researchgate.net Furthermore, certain chalcones have shown neuroprotective potential against insults from both oxidative stress and glutamatergic excitotoxicity in astroglial cells, maintaining cell viability between 70% and 80% after exposure.

In Vivo Studies: The neuroprotective effects observed in vitro have been corroborated by in vivo animal studies. In a Drosophila melanogaster model of Alzheimer's disease, extended chalcones that showed anti-amyloidogenic activity were also tested for their in vivo activity.

In a model of traumatic optic nerve injury, a promising spirocyclic chalcone derivative, X38, effectively ameliorated retinal thinning and preserved the electrophysiological function of the optic nerve. researchgate.net This in vivo protection was linked to the compound's ability to alleviate oxidative stress. Acute toxicity studies also underscored a favorable safety profile for this compound. researchgate.net These findings highlight the potential of chalcone derivatives to act through multiple pathways to protect neuronal tissues from damage.

Other Biological Activities and Mechanistic Insights

Vasorelaxant Activity and Interaction with Endothelial Nitric Oxide Synthase (eNOS)

Certain polyoxygenated this compound derivatives have been identified as potent vasorelaxant agents. nih.gov Their mechanism of action can involve pathways dependent on endothelial nitric oxide synthase (eNOS), a key enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the regulation of vascular tone. nih.gov

The vasorelaxant effects of a series of synthetic chalcones were evaluated using myography on mouse aorta. Several compounds exhibited strong, concentration-dependent vasorelaxation. nih.gov Further investigation revealed that the activity of some of these chalcones was dependent on the presence of a functional endothelium and could be blocked by Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of eNOS. This indicates that their mechanism involves the stimulation of eNOS to produce NO. The NO then diffuses to the underlying smooth muscle cells, where it activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent muscle relaxation and vasodilation. nih.gov

Interestingly, structure-activity relationship studies have shown that the specific signaling pathway engaged by a chalcone can be tuned by its substitution pattern. For example, it was demonstrated that one highly active chalcone derivative exerted its vasorelaxant effect through an ERα-independent but NO-dependent pathway, confirming the direct or indirect interaction with the eNOS system. nih.gov Conversely, another structurally related chalcone was found to act via an ERα-dependent and NO-independent mechanism, highlighting the diverse ways this class of compounds can influence vascular tone. nih.gov The natural chalcone cardamonin has also been reported to possess vasorelaxant properties. mdpi.com

Inhibition of Histone Deacetylases (HDAC1/2)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. The dysregulation of HDACs is implicated in various diseases, including cancer and inflammatory disorders, making them an important therapeutic target. Several natural 2-phenylchalcones have been identified as inhibitors of HDACs.

In a screening of twenty-one natural chalcones, four compounds—isoliquiritigenin, butein, homobutein, and marein—were found to inhibit the total activity of class I, II, and IV HDACs in a concentration-dependent manner. nih.gov Butein was identified as the most potent inhibitor among this group. nih.gov These findings represent the first evidence of HDACs as a potential drug target for natural chalcones. nih.gov

Chalcone CompoundHDAC Inhibition IC50 (μM)
Isoliquiritigenin~160
Butein~60
Homobutein~190
Marein~180
Table 2: In Vitro HDAC Inhibitory Activity of Natural Chalcones nih.gov

The development of novel synthetic chalcone derivatives as HDAC inhibitors is also an active area of research. nih.gov Chalcones incorporating a hydroxamic acid or 2-aminobenzamide group, which can act as zinc-binding groups to chelate the zinc ion in the HDAC active site, have been designed and synthesized. Many of these compounds displayed moderate to strong HDAC inhibitory activity. nih.gov This line of research suggests that the chalcone scaffold is a viable template for creating more potent and potentially selective HDAC inhibitors for therapeutic use.

Modulation of Drug Transporters (e.g., Breast Cancer Resistance Protein BCRP)

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that can efflux a wide range of chemotherapeutic drugs from cancer cells, contributing to multidrug resistance (MDR). Chalcone derivatives have emerged as potent modulators of BCRP function, capable of reversing this resistance.

A study of non-basic chalcone analogues found that several derivatives could inhibit BCRP-mediated efflux. nih.govdovepress.com Chalcones featuring 2,4-dimethoxy or 2,4-dihydroxy groups on ring A were particularly effective, increasing the intracellular accumulation of the BCRP substrate mitoxantrone more effectively than the established inhibitor fumitremorgin C at a concentration of 5 μM. Functionally, these compounds enhanced the sensitivity of BCRP-overexpressing cancer cells to mitoxantrone by a factor of 2- to 5-fold. nih.govdovepress.com Notably, these chalcones showed selectivity for BCRP, having a negligible effect on P-glycoprotein (ABCB1), another major drug transporter. nih.gov

The mechanism of inhibition can be complex. While some inhibitors block transporter function by competing for substrate binding or inhibiting ATPase activity, some potent inhibitory chalcones were observed to stimulate, rather than inhibit, the ATPase activity of BCRP. This suggests their mode of action may not involve direct inhibition of ATP hydrolysis but could be related to non-productive cycling of the transporter.

Structure-Activity Relationship (SAR) Studies Across Diverse Biological Activities

The biological activities of 2-phenylchalcones are highly dependent on their substitution patterns, and extensive structure-activity relationship (SAR) studies have provided insights into the structural requirements for various therapeutic effects.

For Amyloid-β Modulation:

Ring A: Increased lipophilicity of substituents, such as longer, unbranched alkyl chains, improves anti-aggregation activity. The position of substituents is critical, with a meta > ortho > para preference for activity. Di-substitution at the 3 and 5 positions can significantly enhance potency. researchgate.net

Ring B: The presence of a catechol (dihydroxy) moiety is important for Aβ disaggregation activity. mdpi.com For derivatives designed as imaging agents, substitutions like dimethylamino groups have been shown to confer high binding affinity to Aβ aggregates. researchgate.net

For BCRP Inhibition:

Ring A: The previously identified 2'-OH-4',6'-dimethoxyphenyl moiety can be effectively replaced by a 2'-naphthyl group or a 3',4'-methylenedioxyphenyl group, indicating that BCRP can accommodate diverse structures in this region. nih.govdovepress.com

Ring B: At least two methoxy groups are generally required for optimal inhibitory activity. However, trimethoxy substitutions at the 3, 4, and 5 positions tend to induce cytotoxicity. nih.govdovepress.com A large O-benzyl substituent at the 4-position can markedly decrease cytotoxicity, improving the therapeutic ratio. nih.govdovepress.com

For Vasorelaxant Activity:

The specific pattern of hydroxyl and methoxy groups on both aromatic rings dictates not only the potency of the vasorelaxant effect but also the underlying signaling pathway (e.g., NO-dependent vs. NO-independent). For instance, substituting hydroxyl groups with methoxy groups at the C-2' and C-4' positions of isoliquiritigenin resulted in a synthetic chalcone with comparable vasorelaxation. nih.gov

For HDAC Inhibition:

The presence of hydroxyl groups on the aromatic rings appears to be a key feature for the HDAC inhibitory activity of natural chalcones like butein and isoliquiritigenin. nih.gov

For synthetic inhibitors, the chalcone scaffold serves as a core structure to which a zinc-binding group (ZBG), such as a hydroxamic acid, is attached via a linker, a classic design strategy for potent HDAC inhibitors. nih.gov

These SAR studies demonstrate that the this compound framework is a highly versatile scaffold. By strategically modifying the substituents on its aromatic rings and the linker, derivatives can be optimized for potency and selectivity against a wide range of biological targets.

Influence of Substituent Position and Nature on Biological Efficacy and Selectivity

The biological efficacy and selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on their aromatic rings (conventionally labeled Ring A and Ring B). pjps.pk The core structure, featuring two aryl rings connected by an α,β-unsaturated carbonyl system, allows for extensive modification, leading to a wide spectrum of pharmacological activities. samipubco.comscienceopen.com Preclinical studies have established clear structure-activity relationships (SAR), demonstrating that subtle changes in substitution patterns can dramatically alter a compound's potency and target specificity.

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are strongly correlated with specific substitution patterns. The presence of hydroxyl groups is a significant factor; for instance, 2',5'-dihydroxychalcone derivatives exhibit potent inhibitory effects on the release of β-glucuronidase and lysozyme from neutrophils and effectively inhibit nitric oxide (NO) production in macrophages and microglial cells. nih.govresearchgate.net Dihydrochalcone derivatives with a 2',5'-dihydroxy substitution pattern have also shown a potent ability to inhibit NO production in LPS-activated macrophages, likely by suppressing the expression of inducible nitric oxide synthase (iNOS) protein. nih.govresearchgate.net

The position of certain functional groups is critical for activity. A study on nitro-substituted chalcones revealed that the position of the nitro group plays a crucial role in anti-inflammatory effects. mdpi.com Derivatives with a nitro group at the ortho position on either Ring A or Ring B demonstrated the most pronounced anti-inflammatory activity. mdpi.commdpi.com Symmetrical substitution on both aromatic rings, such as the presence of bromine atoms or 3,4-dimethoxy groups, has also been shown to improve anti-inflammatory efficacy. researchgate.net

Interactive Table: Substituent Effects on Anti-inflammatory Activity
Derivative SeriesSubstituent(s) & Position(s)Key Finding
2',5'-Dihydroxychalcones-OH at C2' and C5'Potent inhibition of chemical mediator release from neutrophils and NO production in macrophages. nih.govresearchgate.net
Nitrochalcones-NO₂ at ortho-position (Ring A or B)Most pronounced anti-inflammatory effects compared to other positional isomers. mdpi.commdpi.com
Symmetrical ChalconesSymmetrical bromine or 3,4-dimethoxy groups on both ringsImproved anti-inflammatory activity. researchgate.net
5'-chloro-2'-hydroxy-4',6'-dimethyl-3,4,5-trimethoxychalcone-Cl at C5', -OH at C2', -CH₃ at C4' & C6', -OCH₃ at C3, C4, C5Exhibited potent anti-inflammatory activity with 90% inhibition of edema in a carrageenan-induced paw edema model. nih.gov

Antioxidant Activity

The antioxidant potential of chalcone derivatives is heavily dependent on the presence and location of electron-donating groups, particularly hydroxyl (-OH) groups. Research indicates that chalcones with hydroxyl groups on one or both aromatic rings generally display high antioxidant activity. researchgate.net The 2'-hydroxy analog has been identified as a particularly optimized lead compound, consistently showing the best antioxidant profile across various in vitro assays. pjps.pk

A specific derivative, 4,2'-dihydroxy-3,5-dimethoxychalcone, was found to have potent activity in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl free radicals, with its efficacy attributed to the combination of a 4-hydroxyl group and 3,5-dimethoxy substitution. nih.gov The steric effects of substituents also play a role; for example, among bromo-substituted regioisomers, the para derivative exhibited the highest antioxidant activity, highlighting the influence of bulky substituents. pjps.pk

Interactive Table: Substituent Effects on Antioxidant Activity
DerivativeSubstituent(s) & Position(s)Key Finding
2'-Hydroxychalcone-OH at C2'Consistently demonstrated the highest antioxidant activity in multiple assays. pjps.pk
4,2'-dihydroxy-3,5-dimethoxychalcone-OH at C4 & C2', -OCH₃ at C3 & C5Showed potent anti-free radical activity, comparable to Vitamin C in vitro. nih.gov
Bromo-derivatives-Br at para-positionExhibited the highest activity among bromo-regioisomers, suggesting an effect from bulky substituents. pjps.pk
General Hydroxychalcones-OH group(s) on one or both aromatic ringsGenerally showed a high ability to scavenge free radicals. researchgate.net

Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative disorders like Alzheimer's disease, chalcones have been investigated as inhibitors of acetylcholinesterase (AChE). mdpi.com The inhibitory potency is significantly differentiated by the substituent's position on the phenyl ring. mdpi.com Halogen substituents, such as a chloro group at the para position of the phenyl ring, have been shown to confer good inhibitory action. mdpi.com The position of a hydroxyl group is also determinant; a hydroxyl substitution at the para position results in markedly better inhibitory activity compared to an ortho substitution. mdpi.com

Further research into the SAR of these compounds established an activity order for different substituents at the same position as: Cl > OH > -NH₂ > -CH₃ > -OCH₃ > NO₂. mdpi.com Additionally, 2'-aminochalcones have been identified as highly potent AChE inhibitors. mdpi.com The position of fluorine atoms also influences activity, with 2-fluoro and 4-fluoro substituted analogs exerting stronger inhibition than 3-fluoro analogs. mdpi.com

Interactive Table: Substituent Effects on AChE Inhibitory Activity
Derivative SeriesSubstituent(s) & Position(s)Key Finding
Phenyl Ring Substituted-Cl at para-positionShowed the best inhibitory action among a synthesized series. mdpi.com
Hydroxychalcones-OH at para-positionExhibited remarkable inhibitory activity compared to the ortho-substituted equivalent. mdpi.com
2'-Aminochalcones-NH₂ at C2'Exerted potent AChE inhibition, comparable to the standard drug tacrine. mdpi.com
Fluoro-chalcones-F at C2 or C4Possessed more potent inhibitory activity against AChE than 3-fluoro analogs. mdpi.com

Antitubercular and Anticancer Activities

The structural requirements for antitubercular (anti-TB) activity in chalcones are quite specific. Quantitative structure-activity relationship (QSAR) studies have revealed that hydrophobic and hydrogen bond acceptor groups, such as halogens or a phenyl group, at the para-position of Ring A are favorable for anti-TB activity. nih.gov Conversely, halogen substituents at the ortho- or meta-position of Ring A tend to decrease activity. nih.gov For Ring B, substitution with a nitrofuran group enhances activity, whereas most other substituents on Ring B lead to a decrease in potency. nih.gov

For anticancer activity, the α,β-unsaturated carbonyl group is a critical feature, acting as a Michael acceptor that can interact with sulfhydryl groups in proteins. samipubco.com The nature of the aromatic substituents significantly modulates this activity. Derivatives with potent electronegative substituents have demonstrated strong anti-neoplastic effects against cell lines such as HepG2 and A549. samipubco.com Furthermore, the introduction of 4'-alkoxy groups has been shown to confer antiproliferative activity against various cancer cell lines, including PC-3 and MCF-7. biointerfaceresearch.com

Interactive Table: Substituent Effects on Antitubercular & Anticancer Activity
ActivitySubstituent(s) & Position(s)Key Finding
AntitubercularHydrophobic/H-bond acceptors (e.g., halogens) at para-position of Ring AFavorable for anti-TB activity. nih.gov
AntitubercularHalogens at ortho- or meta-position of Ring ADecreases anti-TB activity. nih.gov
AntitubercularNitrofuran as Ring BIncreases anti-TB activity. nih.gov
AnticancerPotent electronegative substituentExhibited the most potent anti-neoplastic impact against HepG2 and A549 cells. samipubco.com
Anticancer-OR (Alkoxy) at C4'Possesses antiproliferative activity against PC-3, MCF-7, and HF-6 cancer cell lines. biointerfaceresearch.com

Applications of 2 Phenylchalcone As a Preclinical Research Scaffold

Role in Early-Stage Drug Discovery and Development Processes

The chalcone (B49325) scaffold is a cornerstone in the early stages of drug discovery, serving as a versatile template for developing new therapeutic agents. nih.govmdpi.com The process of bringing a new drug to market is a lengthy and complex endeavor, beginning with target identification, moving through preclinical research, and culminating in clinical trials. nih.gov Chalcones and their derivatives are prominent in the initial "hit" and "lead" discovery phases, where large libraries of compounds are screened for potential therapeutic activity. nih.gov

The simple and adaptable chemistry of the chalcone framework allows for numerous modifications, enabling the creation of diverse compound libraries. mdpi.com Researchers can systematically alter the aromatic rings and the enone linker to optimize pharmacological properties. This adaptability makes the chalcone scaffold a valuable starting point for identifying molecules with promising biological profiles that are suitable for further development. mdpi.com For instance, derivatives of the broader 1,3-diphenylprop-2-en-1-one class are actively investigated for a range of effects, including anticancer, antioxidant, and anti-inflammatory properties. ontosight.ai

Utilization as a Scaffold for the Synthesis of Novel Heterocyclic Compounds in Medicinal Chemistry

The 2-phenylchalcone structure is a key intermediate in the synthesis of a wide variety of heterocyclic compounds, which are integral to medicinal chemistry due to their presence in many bioactive molecules. researchgate.netjddtonline.info The α,β-unsaturated ketone moiety in the chalcone backbone is highly reactive and serves as a versatile handle for constructing various ring systems. tsijournals.com

Chalcones can be converted into numerous heterocyclic scaffolds, including:

Pyrazoles and Pyrazolines: Reaction of chalcones with hydrazine (B178648) hydrate (B1144303) yields pyrazoline derivatives. biust.ac.bw

Isoxazoles: Treatment of chalcones with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives. tsijournals.com

Pyrimidines: Condensation of chalcones with urea (B33335) or thiourea (B124793) can produce dihydropyrimidine (B8664642) derivatives, which possess a range of biological activities. tsijournals.combiust.ac.bw

Quinolines: Specific amino-substituted chalcones, such as (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one, can undergo intramolecular cyclization to form dihydroquinolones, which have shown promising antimalarial activity. ekb.eg

Flavans: Reduction of 2'-hydroxychalcones followed by acid-catalyzed cyclization yields flavans. biust.ac.bw

The synthesis of these heterocycles from chalcone precursors is a common strategy for generating novel compounds for biological screening. biust.ac.bwuobaghdad.edu.iq

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Chalcone Derivatives
Chalcone PrecursorReagentResulting Heterocyclic CompoundReported Application/ActivityReference
1,3-Diphenylprop-2-en-1-oneHydrazine HydratePyrazoline derivativeGeneral heterocyclic synthesis biust.ac.bw
1,3-Diphenylprop-2-en-1-oneHydroxylamine HydrochlorideIsoxazole derivativeAntimicrobial screening tsijournals.com
1,3-Diphenylprop-2-en-1-oneThioureaThiazine derivative (a pyrimidine (B1678525) analog)Antimicrobial screening tsijournals.com
(E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-onePhosphomolybdic acid (catalyst)2-phenyl-2,3-dihydroquinolin-4-(1H)-oneAntimalarial ekb.eg
(E)-3-(2-hydoxyphenyl)-1-phenylprop-2-en-1-oneSodium borohydride, then Acetic Acid2-phenylchromane (a Flavan)General heterocyclic synthesis biust.ac.bw

Rational Design of Novel Therapeutic Agents Based on the this compound Scaffold

Rational drug design aims to develop new medications based on a deep understanding of biological targets. slideshare.netbbau.ac.in This approach often involves computer-aided drug design (CADD) to predict how a molecule will interact with a specific protein or enzyme. mdpi.comnih.gov The this compound scaffold is an excellent candidate for such strategies due to its well-defined structure and synthetic accessibility. mdpi.com

By modifying the substitution patterns on the phenyl rings of the chalcone, medicinal chemists can fine-tune the molecule's properties to enhance its binding affinity and selectivity for a specific biological target. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking are employed to guide these modifications. proquest.comnih.gov

For example, molecular docking studies have been used to investigate how chalcone derivatives bind to targets like epidermal growth factor receptor tyrosine kinase (EGFR-TK) and tubulin, both of which are important in cancer therapy. proquest.com These computational models help researchers design new chalcone-based compounds with improved potency and reduced side effects, accelerating the discovery of novel therapeutic agents. mdpi.comslideshare.net

Table 2: Examples of Rationally Designed Chalcone-Based Therapeutic Agents
Chalcone Derivative ClassDesign StrategyBiological TargetTherapeutic PotentialReference
4'-Alkoxy chalconesQSAR modelingBax/Bcl-2 pathwayAnticancer (apoptosis induction) proquest.com
Triazoloquinoxaline-chalcone hybridsMolecular DockingEGFR-TK, TubulinAnticancer proquest.com
Thiophene-substituted chalconesBioisosterism (replacing a phenyl ring with thiophene)TubulinAnticancer mdpi.com
Chalcone-chloroquine hybridsMolecular HybridizationP. falciparum targetsAntimalarial mdpi.com

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in cells and organisms. rsc.orgisomorphiclabs.com The development of high-quality chemical probes is crucial for understanding complex biological pathways and for validating new drug targets. isomorphiclabs.comscilit.com

The chalcone scaffold, with its modifiable structure, serves as a basis for creating such probes. By incorporating specific functional groups, a chalcone derivative can be engineered to act as a sensor or modulator for a particular biological process. For example, a close analog of this compound, (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one, has been developed as a chemosensor for the selective detection of cyanide ions. nih.gov This demonstrates the potential of the chalcone framework to be adapted into tools for detecting specific analytes, which is a key function of chemical probes. nih.gov The development of such probes is essential for exploring biological systems and identifying points of therapeutic intervention. rsc.org

Contribution to Mechanistic Biology Studies for Target Identification and Validation

A critical step in drug discovery is identifying the precise molecular target of a bioactive compound and validating its role in a disease process. Chalcone derivatives contribute significantly to these mechanistic studies. By synthesizing a series of related chalcone analogs and evaluating their biological activity, researchers can establish a structure-activity relationship (SAR). mdpi.com This SAR provides crucial insights into how the molecule interacts with its target.

For instance, studies have shown that certain chalcone derivatives exert their anticancer effects by inhibiting tubulin polymerization or the function of enzymes like topoisomerase. Further mechanistic investigations using techniques such as surface plasmon resonance have confirmed direct molecular interactions between specific chalcone derivatives and tubulin. These studies, which are often complemented by computational modeling, help to unequivocally identify the protein target and validate it as a viable point for therapeutic intervention. proquest.com This process is fundamental to advancing from a promising compound to a potential drug candidate.

Q & A

Q. What are the standard protocols for synthesizing 2-Phenylchalcone, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : this compound is typically synthesized via Claisen-Schmidt condensation, using acetophenone and benzaldehyde under alkaline conditions. Key parameters include:
  • Catalyst selection : NaOH or KOH in ethanol/water mixtures .
  • Temperature control : Reflux at 60–80°C to balance reaction rate and side-product formation.
  • Purity validation : Recrystallization in ethanol or methanol, with melting point comparison to literature values (e.g., 114–116°C) .
  • Optimization : Use fractional factorial design to test variables (e.g., molar ratios, solvent polarity) and characterize yields via HPLC or GC-MS .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) of this compound across literature?

  • Methodological Answer : Discrepancies may arise from impurities, polymorphic forms, or measurement techniques. To resolve:
  • Cross-validate data : Compare results with peer-reviewed studies (avoid non-peer-reviewed sources like ChemScene LLC ).
  • Standardize methods : Use differential scanning calorimetry (DSC) for precise melting point analysis .
  • Document conditions : Report solvent, heating rate, and instrument calibration in publications .

Q. What analytical techniques are critical for characterizing this compound’s structural identity and purity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm carbonyl (δ ~190 ppm) and aromatic proton signals (δ 7.2–8.1 ppm) .
  • IR : Validate α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹, C=C ~1600 cm⁻¹) .
  • Chromatography :
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
  • Elemental analysis : Match calculated vs. observed C/H ratios .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Target identification : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., COX-2, NF-κB) .
  • DFT optimization : Calculate HOMO-LUMO gaps and electrostatic potentials to predict reactivity .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the B-ring) with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activities of this compound (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :
  • Contextual analysis : Evaluate cell lines, assay conditions (e.g., oxygen tension, pH), and ROS quantification methods (e.g., DCFH-DA vs. ESR) .
  • Dose-response studies : Test across concentrations (1–100 µM) to identify biphasic effects .
  • Mechanistic probes : Use inhibitors (e.g., catalase for H₂O₂) to isolate pathways .

Q. How should researchers design experiments to probe this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways .
  • Kinetic assays : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics for tyrosinase) .
  • In vivo models : Use zebrafish or murine systems to validate bioavailability and toxicity .

Guidelines for Ethical and Reproducible Research

  • Data sharing : Deposit raw spectral data in repositories (e.g., Zenodo) with DOIs .
  • Ethical compliance : Adhere to institutional biosafety protocols for in vivo work .
  • Literature rigor : Prioritize primary sources over reviews; use SciFinder for systematic searches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.